molecular formula C32H34N6 B15620112 Sigma-1 receptor antagonist 6

Sigma-1 receptor antagonist 6

货号: B15620112
分子量: 502.7 g/mol
InChI 键: DQEUKKDHXQONBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sigma-1 receptor antagonist 6 is a useful research compound. Its molecular formula is C32H34N6 and its molecular weight is 502.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H34N6

分子量

502.7 g/mol

IUPAC 名称

2-[3-(1-benzylpiperidin-4-yl)propylamino]-6-[methyl(prop-2-ynyl)amino]-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C32H34N6/c1-3-19-37(2)32-29(23-34)30(27-14-8-5-9-15-27)28(22-33)31(36-32)35-18-10-13-25-16-20-38(21-17-25)24-26-11-6-4-7-12-26/h1,4-9,11-12,14-15,25H,10,13,16-21,24H2,2H3,(H,35,36)

InChI 键

DQEUKKDHXQONBX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

General Mechanism of Action for Sigma-1 Receptor (S1R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Sigma-1 receptor antagonist 6" is a placeholder name and does not refer to a specific, publicly documented chemical entity. Scientific literature typically identifies compounds by specific codes (e.g., S1RA, E-52862), chemical names (e.g., haloperidol), or as part of a numbered series in a specific publication (e.g., "compound 6" within a particular paper).

Without a specific, identifiable antagonist, it is not possible to provide a detailed technical guide on its unique mechanism of action, quantitative data, or the exact experimental protocols used for its characterization.

To proceed, please provide a specific name or code for the Sigma-1 receptor antagonist you are interested in. For example, providing a chemical name, a common abbreviation, or a reference to a specific scientific publication where "antagonist 6" is described would be necessary.

In the interim, a generalized overview of the mechanism of action for Sigma-1 receptor antagonists can be provided.

The Sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, known as the MAM. It plays a crucial role in regulating cellular stress responses and maintaining cellular homeostasis.

S1R antagonists are molecules that bind to the Sigma-1 receptor but do not activate it. Instead, they prevent the receptor from performing its normal functions and block the effects of S1R agonists (molecules that do activate the receptor). The mechanism of action is multifaceted and involves the disruption of several key cellular processes.

Inhibition of S1R Chaperone Activity

The primary function of S1R is to act as a molecular chaperone. It assists in the correct folding and trafficking of other proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key protein in calcium signaling.

  • Action of Antagonists: S1R antagonists bind to the receptor, locking it in an inactive conformation. This prevents S1R from dissociating from its binding partners or from interacting with client proteins like IP3R. By inhibiting this chaperone function, antagonists disrupt the proper regulation of calcium signaling between the ER and mitochondria.

Modulation of Ion Channels

S1R is known to modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels. This modulation is critical for neuronal excitability and signaling.

  • Action of Antagonists: By binding to S1R, antagonists prevent it from interacting with and stabilizing these ion channels. This can lead to a decrease in neuronal hyperexcitability, which is a key rationale for developing S1R antagonists for conditions like neuropathic pain and epilepsy.

Disruption of Cellular Signaling Pathways

S1R influences a range of downstream signaling pathways involved in cell survival, stress response, and neuroprotection.

  • Action of Antagonists: S1R antagonists can block the pro-survival and anti-apoptotic signals that are often promoted by S1R activity. For example, in certain cancer models, S1R is overexpressed and contributes to cell proliferation. Antagonists can inhibit these effects, making them potential candidates for anti-cancer therapies.

The logical relationship of a generic S1R antagonist's action can be visualized as follows:

cluster_0 S1R Antagonist Action cluster_2 Cellular Outcomes Antagonist S1R Antagonist S1R Sigma-1 Receptor (S1R) (At ER-Mitochondria Interface) Antagonist->S1R Binds and Inhibits Chaperone Disrupted Chaperone Activity (e.g., for IP3R) S1R->Chaperone IonChannel Altered Ion Channel Modulation S1R->IonChannel Signaling Blocked Pro-Survival Signaling S1R->Signaling Calcium Dysregulated Ca2+ Homeostasis Chaperone->Calcium Excitability Reduced Neuronal Hyperexcitability IonChannel->Excitability Survival Decreased Cell Survival/Proliferation Signaling->Survival

Caption: Generalized mechanism of Sigma-1 receptor antagonists.

To provide the detailed, data-rich whitepaper you requested, please specify the exact antagonist of interest.

An In-Depth Technical Guide to the Structure and Synthesis of Sigma-1 Receptor Antagonist 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Sigma-1 Receptor Antagonist 6, a compound with significant potential in the field of neuropathic pain therapy. This document outlines the precise chemical identity of the antagonist, a comprehensive, step-by-step synthesis protocol, and relevant quantitative data. Furthermore, it visualizes the synthetic pathway, a key signaling pathway of the Sigma-1 receptor, and a general experimental workflow for biological assessment.

Chemical Structure and Identification

This compound, also referred to as Compound 12 in seminal literature, is a potent and selective antagonist of the Sigma-1 receptor (σ1R).[1] Its systematic IUPAC name is 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile .

The chemical structure is characterized by a highly substituted pyridine (B92270) core, featuring a phenyl group at the 4-position and two distinct amino substituents at the 2- and 6-positions, each bearing functionalities crucial for its antagonist activity.

Table 1: Chemical Identification of this compound

IdentifierValue
Common NameThis compound, Compound 12
IUPAC Name2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile
CAS Number1335032-28-4
Molecular FormulaC34H36N8
Molecular Weight556.71 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the functionalized pyridine core. The key steps involve the synthesis of advanced intermediates and their subsequent coupling to yield the final product. The following is a detailed experimental protocol adapted from the primary literature.

General Experimental Conditions

All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions are typically monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography for purification is performed using silica gel. Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at standard frequencies (e.g., 400 or 500 MHz for ¹H NMR). Mass spectra are obtained using electrospray ionization (ESI) techniques.

Synthesis of Intermediate 1: N-(1-benzylpiperidin-4-yl)-N-(3-chloropropyl)amine

The synthesis of this key intermediate has not been explicitly detailed in the available literature for the final compound. However, a plausible synthetic route would involve the reductive amination of 1-benzylpiperidin-4-one with 3-chloropropylamine, followed by reduction of the resulting imine.

Synthesis of Intermediate 2: 2-chloro-6-(N-methyl-N-propargylamino)-4-phenylpyridine-3,5-dicarbonitrile

The synthesis of this intermediate is a crucial step. A likely precursor would be 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile. This precursor would then undergo a nucleophilic aromatic substitution with N-methylpropargylamine in the presence of a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at an elevated temperature.

Final Synthesis of this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom on Intermediate 2 with Intermediate 1.

Experimental Protocol:

A mixture of Intermediate 2 (1.0 equivalent), Intermediate 1 (1.1 equivalents), and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Table 2: Summary of a Representative Final Synthesis Step

ParameterValue
ReactantsIntermediate 1, Intermediate 2, K2CO3
SolventAcetonitrile
TemperatureReflux
Reaction Time12-24 hours (monitor by TLC)
Work-upExtraction with ethyl acetate, washing with brine
PurificationColumn chromatography (silica gel)
YieldNot explicitly reported in abstract, requires full text
AppearanceLikely a solid
Characterization Data

The final compound would be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR Resonances corresponding to the aromatic protons of the phenyl and pyridine rings, the benzyl (B1604629) group protons, the piperidine (B6355638) ring protons, the propyl chain protons, the methyl group protons, and the acetylenic proton.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the nitrile carbons.
Mass Spec (ESI-MS) A molecular ion peak corresponding to [M+H]⁺ at m/z 557.71.
Purity (HPLC) >95%

Visualized Synthetic Pathway and Biological Context

To provide a clearer understanding of the synthesis and its relevance, the following diagrams illustrate the synthetic route, a key signaling pathway involving the Sigma-1 receptor, and a general workflow for its biological evaluation.

Synthesis_of_Sigma_1_Receptor_Antagonist_6 cluster_intermediates Intermediate Synthesis cluster_final_step Final Synthesis I1 Intermediate 1 N-(1-benzylpiperidin-4-yl)-N-(3-chloropropyl)amine Final This compound I1->Final K2CO3, Acetonitrile, Reflux I2 Intermediate 2 2-chloro-6-(N-methyl-N-propargylamino) -4-phenylpyridine-3,5-dicarbonitrile I2->Final

Caption: Synthetic scheme for this compound.

Sigma1_Receptor_Signaling S1RA6 Sigma-1 Receptor Antagonist 6 S1R Sigma-1 Receptor (σ1R) (ER Chaperone) S1RA6->S1R Antagonizes IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mediates Neuronal_Excitability Modulation of Neuronal Excitability Ca_ER->Neuronal_Excitability Influences Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Contributes to

Caption: Simplified Sigma-1 receptor signaling pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of S1RA-6 Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Binding_Assay Sigma-1 Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Functional Antagonism Assay Binding_Assay->Functional_Assay Animal_Model Neuropathic Pain Model (e.g., Paclitaxel-induced) Functional_Assay->Animal_Model Behavioral_Test Behavioral Testing (Mechanical Allodynia) Animal_Model->Behavioral_Test

Caption: General experimental workflow for antagonist evaluation.

Conclusion

This compound is a promising small molecule for the potential treatment of neuropathic pain. Its synthesis, while multi-stepped, relies on established chemical transformations. The provided information serves as a comprehensive technical guide for researchers and drug development professionals interested in the synthesis and further investigation of this and related compounds. The detailed experimental protocols, once fully available from the primary literature, will be crucial for the successful replication and advancement of this research.

References

In-Depth Technical Guide: Sigma-1 Receptor Antagonist Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to the Sigma-1 Receptor

The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of a multitude of cellular functions, including ion channel activity, intracellular calcium signaling, and neuronal plasticity. Due to its role in various physiological and pathological processes, the σ1R has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.

Sigma-1 receptor antagonists are molecules that bind to the σ1R and inhibit its function. These antagonists have shown potential in preclinical models for the treatment of various conditions, underscoring the importance of their thorough pharmacological characterization.

Binding Affinity and Selectivity of Sigma-1 Receptor Antagonists

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Selectivity refers to the ability of a compound to bind to its intended target with a higher affinity than to other receptors or proteins. High selectivity is a crucial attribute for a drug candidate as it minimizes off-target effects and potential side effects.

To illustrate these concepts, the following table summarizes the binding affinity and selectivity of a representative and well-characterized σ1 receptor antagonist, Haloperidol .

Compound Target Receptor Binding Affinity (Ki) in nM Reference Compound Selectivity (Ki Ratio)
HaloperidolSigma-1 (σ1)3.2Dopamine D2σ1 vs D2: ~1
Dopamine D21-5
Sigma-2 (σ2)56σ2 / σ1: ~17.5

Note: The data presented above is for illustrative purposes and is based on published literature for Haloperidol. The binding affinity and selectivity profile of any given σ1 receptor antagonist must be determined experimentally.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the binding affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay for the σ1 receptor.

Objective: To determine the Ki of a test compound for the σ1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human σ1 receptor (e.g., CHO-K1 cells)

  • Radioligand: --INVALID-LINK---pentazocine (a high-affinity σ1 receptor ligand)

  • Test compound (e.g., "Sigma-1 receptor antagonist 6") at various concentrations

  • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Assay buffer

    • Cell membranes

    • Radioligand (--INVALID-LINK---pentazocine) at a concentration close to its Kd

    • Either:

      • Vehicle (for total binding)

      • Test compound at a specific concentration

      • Non-specific binding control (Haloperidol)

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filter discs and place them in scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the mechanisms and workflows associated with σ1 receptor antagonists, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Sigma-1 Receptor Antagonist 6 purity Purity and Structural Verification (NMR, LC-MS) synthesis->purity binding_assay Radioligand Binding Assay (Determine Ki) synthesis->binding_assay selectivity_panel Selectivity Profiling (vs. other receptors) binding_assay->selectivity_panel functional_assay Functional Assay (e.g., Calcium mobilization) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies efficacy_models Efficacy in Animal Models (e.g., Neuropathic Pain) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology

Caption: Experimental workflow for characterizing a novel Sigma-1 receptor antagonist.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_antagonist cluster_cellular_response Cellular Response sigma1r Sigma-1 Receptor ip3r IP3 Receptor sigma1r->ip3r Stabilizes bip BiP Chaperone sigma1r->bip Binds at rest ca_mobilization Reduced Calcium Mobilization sigma1r->ca_mobilization Modulates ion_channel Altered Ion Channel Activity sigma1r->ion_channel Modulates antagonist Sigma-1 Receptor Antagonist 6 antagonist->sigma1r Blocks neuronal_excitability Decreased Neuronal Excitability ca_mobilization->neuronal_excitability ion_channel->neuronal_excitability

Caption: Simplified signaling pathway of a Sigma-1 receptor antagonist.

Conclusion

The thorough characterization of the binding affinity and selectivity of a Sigma-1 receptor antagonist is paramount for its development as a potential therapeutic agent. While specific quantitative data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel σ1R ligand. The use of standardized radioligand binding assays, comprehensive selectivity profiling, and appropriate functional assays are all critical steps in building a complete pharmacological profile. This detailed understanding is essential for advancing promising candidates from the laboratory to clinical applications.

In vitro characterization of "Sigma-1 receptor antagonist 6"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of S1RA (E-52862), a Selective Sigma-1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sigma-1 receptor antagonist 6" is not a publicly recognized designation. This document provides a comprehensive in vitro characterization of S1RA (also known as E-52862), a well-studied, selective Sigma-1 receptor antagonist, as a representative example.

Executive Summary

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), which has emerged as a significant therapeutic target for various neurological and psychiatric disorders, as well as pain.[1][2] This technical guide details the in vitro pharmacological profile of S1RA (E-52862), a potent and highly selective σ1R antagonist. S1RA has demonstrated efficacy in preclinical models of neuropathic pain and has been evaluated in Phase II clinical trials.[3][4][5][6] This document provides key quantitative data on its binding affinity and selectivity, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The in vitro characteristics of S1RA have been established through a series of binding and functional assays. The data highlights its high affinity for the σ1R and significant selectivity over the σ2R and a broad range of other molecular targets.

Binding Affinity

S1RA demonstrates high affinity for both human and guinea pig Sigma-1 receptors.

TargetSpeciesParameterValue (nM)
Sigma-1 Receptor (σ1R)HumanKi17.0[7][8][9][10]
Sigma-1 Receptor (σ1R)Guinea PigKi23.5[7][8][9]
Receptor Selectivity Profile

S1RA exhibits a high degree of selectivity. It has negligible affinity for the Sigma-2 receptor and a wide panel of other targets.[3][8] Its most significant off-target interaction is with the human 5-HT2B receptor, where it displays moderate affinity but low functional potency.[8][9]

TargetSpeciesParameterValue (nM)Selectivity Fold (vs. human σ1R)
Sigma-2 Receptor (σ2R)Guinea Pig / RatKi>1000[8][9]>58
5-HT2B ReceptorHumanKi328[7][8][9][11]~19
5-HT2B ReceptorHumanIC504700[8][9]~276
Broad Panel (170 targets)VariousKi>1000>58

The broad panel includes various other receptors, enzymes, transporters, and ion channels where inhibition was less than 50% at a 1 µM concentration.[8][10]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize S1RA.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of S1RA for its target receptors.

Objective: To quantify the affinity of the test compound (S1RA) for the Sigma-1 and Sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., guinea pig brain membranes for σ1R and σ2R).

  • Radioligand: e.g., (+)-[3H]pentazocine for σ1R, [3H]DTG for σ2R in the presence of a masking concentration of a σ1R ligand.

  • Test compound: S1RA at various concentrations.

  • Non-specific binding control: A high concentration of a known ligand (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubate the membrane preparations with the radioligand and varying concentrations of S1RA in the assay buffer.

  • Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of S1RA that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay assesses the antagonist activity of S1RA by measuring its ability to inhibit functional responses mediated by σ1R, such as the modulation of ion channels like TRPA1.

Objective: To determine if S1RA can block or reduce the intracellular calcium influx mediated by σ1R's interaction with ion channels.

Materials:

  • HEK293 cells co-expressing the Sigma-1 receptor and a target ion channel (e.g., TRPA1).[7]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound: S1RA.

  • Channel agonist (e.g., AITC for TRPA1).

  • A fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

  • Culture the transfected HEK293 cells on plates suitable for fluorescence measurement.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of S1RA or vehicle control for a defined period.[7]

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a specific agonist to induce calcium influx through the target channel.

  • Measure the change in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) reflects the intracellular calcium concentration.

  • Analyze the data to determine the inhibitory effect of S1RA on the agonist-induced calcium response and calculate the IC50 value.

Visualizations: Pathways and Workflows

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface that modulates calcium signaling and cellular stress responses.[12][13] Under basal conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon stimulation by ligands or cellular stress, it dissociates from BiP and can interact with various client proteins, including the IP3 receptor, to modulate calcium flux from the ER to the mitochondria.[14] S1RA, as an antagonist, prevents this dissociation and subsequent signaling cascade.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP S1R Sigma-1 Receptor BiP->S1R Association (Basal State) IP3R IP3 Receptor S1R->IP3R Modulation (Dissociated State) Ca_Mito Ca2+ Influx & ATP Production IP3R->Ca_Mito Ca2+ Stim Stress / Agonist Stim->S1R Stimulation S1RA S1RA (Antagonist) S1RA->S1R Inhibition Ca_ER ER Ca2+ Store Ca_ER->IP3R Ca2+

Caption: Simplified Sigma-1 receptor signaling at the ER-mitochondria interface.

Experimental Workflow: Radioligand Binding Assay

This diagram illustrates the sequential steps involved in determining the binding affinity of a compound using a competitive radioligand binding assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor Membranes A1 Incubate Membranes, Radioligand & S1RA P1->A1 P2 Prepare Radioligand & Test Compound (S1RA) P2->A1 A2 Separate Bound from Free via Filtration A1->A2 A3 Wash Filters A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: S1RA Selectivity Profile

This diagram visually represents the high selectivity of S1RA for the Sigma-1 receptor compared to other key receptors. The size of the interaction arrow is inversely proportional to the binding affinity (Ki).

S1RA S1RA S1R σ1R (Ki = 17 nM) S1RA->S1R High Affinity S2R σ2R (Ki > 1000 nM) S1RA->S2R Negligible Affinity HT2B 5-HT2B (Ki = 328 nM) S1RA->HT2B Moderate Affinity Other Other Targets (Ki > 1000 nM) S1RA->Other Negligible Affinity

Caption: Binding affinity and selectivity profile of S1RA.

References

A Technical Guide to the Ion Channel Modulatory Effects of Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, but also found in the plasma membrane and nuclear envelope.[1][2] It is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, neuronal excitability, and cell survival.[3][4] Consequently, the σ1R has emerged as a promising therapeutic target for a variety of pathological conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[5][6]

Sigma-1 receptor antagonists are a class of small molecules that bind to and inhibit the activity of the σ1R. By doing so, they can modulate the function of various protein partners of the σ1R, including several key ion channels.[6] This guide provides an in-depth technical overview of the effects of σ1R antagonists on ion channel modulation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific data for a compound designated "Sigma-1 receptor antagonist 6" (also referred to as Compound 12) is limited to its antiallodynic effects in neuropathic pain models, this guide will focus on the well-characterized effects of other σ1R antagonists, which are representative of the class.[7]

Modulation of Voltage-Gated Potassium (Kv) Channels

Sigma-1 receptor antagonists have been shown to modulate the activity of several subtypes of voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability and action potential repolarization.

Quantitative Data on Kv Channel Modulation
AntagonistKv Channel SubtypeCell TypeEffectIC50 / ConcentrationReference
BD1047Kv1.3Xenopus oocytesInhibitionNot specified[8]
PB28Kv2.1HEK293 cells65% inhibition of current10 µM[9]
BD1047Kv2.1HEK293 cellsInhibition50 µM[9]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired Kv channel subunit (e.g., Kv2.1) using a suitable transfection reagent.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The internal pipette solution usually contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to a pH of 7.2.

  • Data Acquisition: Kv currents are elicited by depolarizing voltage steps from a holding potential of -80 mV. The effect of the σ1R antagonist is assessed by bath application of the compound at various concentrations.[9]

Signaling Pathways

The interaction between σ1R and Kv channels can be direct or indirect. Some studies suggest a direct, physical interaction between the receptor and the channel protein.[10] However, other evidence indicates that the inhibitory effects of some σ1R ligands on Kv channels may be independent of the σ1R itself, suggesting a direct channel-blocking effect of the compound.[9][11]

cluster_membrane S1R_Antagonist Sigma-1 Receptor Antagonist S1R Sigma-1 Receptor S1R_Antagonist->S1R Binds to Kv_Channel Kv Channel S1R_Antagonist->Kv_Channel Direct Block? S1R->Kv_Channel Modulates Inhibition Inhibition Kv_Channel->Inhibition Leads to Cell_Membrane Plasma Membrane

Caption: Putative mechanisms of Kv channel modulation by σ1R antagonists.

Modulation of Voltage-Gated Sodium (Nav) Channels

Sigma-1 receptor antagonists can also influence the function of voltage-gated sodium (Nav) channels, which are responsible for the rising phase of the action potential.

Quantitative Data on Nav Channel Modulation
AntagonistNav Channel SubtypeCell TypeEffectIC50 / ConcentrationReference
Progesterone (B1679170) (antagonist action)Nav1.5HEK293 cellsInhibition of DMT-induced modulationNot specified[12]
BD1063Nav1.2HEK293T cellsDid not block DTG inhibition2 µM[13]
BD1047Nav1.2HEK293T cellsDid not block (+)-SKF-10047 inhibitionNot specified[13]

Note: Some studies suggest that the inhibitory effects of certain σ1R ligands on Nav channels are independent of the σ1R.[13][14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293T Cells:

  • Cell Culture and Transfection: Similar to the protocol for Kv channels, HEK293T cells are cultured and transfected with the desired Nav channel subunit (e.g., Nav1.2).

  • Electrophysiology: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to a pH of 7.4. The internal pipette solution usually contains (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, adjusted to a pH of 7.2.

  • Data Acquisition: Nav currents are evoked by depolarizing pulses from a holding potential of -100 mV. The use- and frequency-dependence of the block by σ1R antagonists can be assessed by applying trains of depolarizing pulses at different frequencies.[13]

Signaling Pathways

The modulation of Nav channels by σ1R is thought to involve a direct protein-protein interaction.[2][15] Ligand binding to the σ1R can alter its conformation and its interaction with the Nav channel, thereby modifying channel gating properties.[16]

cluster_membrane S1R_Antagonist Sigma-1 Receptor Antagonist S1R Sigma-1 Receptor S1R_Antagonist->S1R Binds to Nav_Channel Nav Channel S1R->Nav_Channel Interacts with Reduced_Excitability Reduced Neuronal Excitability Nav_Channel->Reduced_Excitability Inhibition leads to Cell_Membrane Plasma Membrane S1R_Antagonist Sigma-1 Receptor Antagonist S1R Sigma-1 Receptor S1R_Antagonist->S1R Blocks Agonist Reversal Reversal of Inhibition S1R_Antagonist->Reversal S1R_Agonist Sigma-1 Receptor Agonist S1R_Agonist->S1R Inhibition Inhibition S1R_Agonist->Inhibition Leads to Cav_Channel Cav Channel S1R->Cav_Channel Ca_Influx Ca2+ Influx Cav_Channel->Ca_Influx S1R_Antagonist Sigma-1 Receptor Antagonist S1R Sigma-1 Receptor S1R_Antagonist->S1R Blocks Agonist S1R_Agonist Sigma-1 Receptor Agonist S1R_Agonist->S1R Activates ASIC1a ASIC1a S1R->ASIC1a Inhibits Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage

References

The Modulatory Role of Sigma-1 Receptor Antagonist S1RA on Opioid Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opioid analgesics remain a cornerstone of pain management, yet their clinical utility is often hampered by a narrow therapeutic window and the development of tolerance and dependence. Emerging evidence points to the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone, as a key modulator of opioid receptor signaling. This technical guide provides an in-depth analysis of the impact of the selective σ1 receptor antagonist, S1RA (E-52862), on opioid receptor function. Through a comprehensive review of preclinical data, this document elucidates the molecular mechanisms, presents quantitative evidence of opioid potentiation, and details the experimental protocols used to characterize this interaction. The findings strongly suggest that co-administration of S1RA with opioids could represent a promising therapeutic strategy to enhance analgesic efficacy while potentially mitigating adverse effects.

Introduction

The sigma-1 (σ1) receptor is a non-opioid receptor primarily located at the mitochondria-associated endoplasmic reticulum membrane, where it acts as a molecular chaperone, modulating a variety of intracellular signaling pathways.[1][2] It has been implicated in numerous physiological processes, including pain perception. S1RA (also known as E-52862 or MR309) is a potent and highly selective antagonist of the σ1 receptor.[2] Preclinical studies have consistently demonstrated that S1RA enhances the antinociceptive effects of various opioid agonists, suggesting a significant interplay between the sigma-1 and opioid receptor systems.[2][3] This guide aims to provide a detailed technical overview of the current understanding of how S1RA impacts opioid receptor signaling.

Quantitative Data on S1RA and its Interaction with Opioid Signaling

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the selectivity of S1RA and its potentiation of opioid receptor function.

Table 1: In Vitro Binding Affinity and Selectivity of S1RA

TargetLigandKᵢ (nM)Species/SystemReference
Sigma-1 Receptor S1RA17.0 ± 7.0Human[4]
Sigma-2 ReceptorS1RA> 1000Guinea Pig, Rat[2]
>170 Other Targets*S1RA> 1000Various[2][4]

*Including other receptors, enzymes, transporters, and ion channels.

Table 2: In Vitro Functional Potentiation of Opioid Receptor Signaling by Sigma-1 Receptor Antagonists

AssayOpioid AgonistModulatorEffect on EC₅₀EₘₐₓCell SystemReference
[³⁵S]GTPγS BindingMu-opioid agonistsSigma-1 Antagonists3- to 10-fold leftward shiftNo changeBE(2)-C neuroblastoma and HEK293 cells[5]

Table 3: In Vivo Potentiation of Morphine-Induced Antinociception by S1RA in the Tail-Flick Test

SpeciesOpioidS1RA Dose (mg/kg, i.p.)Morphine ED₅₀ (mg/kg) (95% CI)Potentiation FactorReference
RatMorphine06.1 (4.8 - 7.8)-[1]
RatMorphine403.3 (2.7 - 4.1)1.8[1]
MouseVarious Opioids40-2 - 3.3[2]

Signaling Pathways and Mechanism of Action

The potentiation of opioid analgesia by S1RA is believed to be mediated through a complex interplay between the σ1 receptor, the N-methyl-D-aspartate (NMDA) receptor, and the mu-opioid receptor (MOR). The σ1 receptor can form a protein complex with the MOR, and its antagonism by S1RA appears to "release a brake" on MOR signaling.

Sigma1_Opioid_Interaction cluster_membrane Plasma Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o Activation MOR->G_Protein Activates Sigma1 Sigma-1 Receptor Sigma1->MOR Inhibitory Modulation NMDAR NMDA Receptor Sigma1->NMDAR Potentiates NMDAR->MOR Inhibitory Crosstalk S1RA S1RA S1RA->Sigma1 Antagonizes Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits Analgesia Enhanced Analgesia G_Protein->Analgesia cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Proposed mechanism of S1RA-mediated potentiation of opioid signaling.

S1RA, by antagonizing the σ1 receptor, disrupts the inhibitory influence of the σ1 receptor on the mu-opioid receptor. This may occur through direct protein-protein interactions and by modulating the crosstalk between NMDA receptors and MORs. The result is an enhanced G-protein signaling cascade upon opioid agonist binding, leading to greater downstream effects such as the inhibition of adenylyl cyclase, and ultimately, a more robust analgesic response.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of S1RA for the σ1 receptor.

  • Materials:

    • Guinea pig brain membranes (or cells expressing recombinant σ1 receptors)

    • --INVALID-LINK---pentazocine (radioligand)

    • S1RA (test compound)

    • Haloperidol (B65202) (for non-specific binding determination)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of S1RA.

    • In a 96-well plate, incubate guinea pig brain membrane homogenates with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of S1RA.

    • For determining non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of haloperidol (e.g., 1 µM).

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ of S1RA. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Serial Dilutions of S1RA B Incubate Membranes, ³H-pentazocine, and S1RA A->B D Rapid Filtration B->D C Incubate with Haloperidol for Non-Specific Binding C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate IC₅₀ and Kᵢ F->G

Workflow for the radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors.

  • Materials:

    • Cell membranes expressing mu-opioid receptors (e.g., from HEK293-MOR cells)

    • [³⁵S]GTPγS (radioligand)

    • DAMGO (a selective mu-opioid agonist)

    • S1RA (test compound)

    • GDP

    • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • Procedure:

    • Prepare serial dilutions of DAMGO in the presence or absence of a fixed concentration of S1RA.

    • In a 96-well plate, incubate cell membranes with GDP, varying concentrations of DAMGO (with or without S1RA).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of DAMGO to generate dose-response curves and determine EC₅₀ values.

In Vivo Tail-Flick Test

This behavioral assay assesses the antinociceptive effects of drugs in rodents.

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice

    • Morphine sulfate

    • S1RA

    • Vehicle (e.g., saline)

    • Tail-flick apparatus with a radiant heat source

  • Procedure:

    • Habituate the animals to the testing procedure.

    • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.

    • Administer S1RA (or vehicle) intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), administer morphine (or vehicle) i.p.

    • Measure the tail-flick latency at various time points after morphine administration (e.g., 15, 30, 60, 90, 120 minutes).

    • Calculate the percentage of maximum possible effect (%MPE) and determine the ED₅₀ of morphine in the presence and absence of S1RA.

Tail_Flick_Workflow A Habituate Animal B Measure Baseline Tail-Flick Latency A->B C Administer S1RA (or Vehicle) B->C D Administer Morphine (or Vehicle) C->D E Measure Post-Treatment Tail-Flick Latency D->E F Calculate %MPE and ED₅₀ E->F

Workflow for the in vivo tail-flick test.

Conclusion and Future Directions

The selective sigma-1 receptor antagonist S1RA has been shown to significantly enhance the signaling and analgesic effects of opioid receptor agonists. This potentiation is observed both in vitro, through enhanced G-protein activation, and in vivo, with a notable increase in the potency of opioid-induced antinociception. The mechanism appears to involve the disruption of an inhibitory modulation exerted by the σ1 receptor on the mu-opioid receptor, potentially through direct protein-protein interactions and modulation of NMDA receptor crosstalk.

These findings have significant implications for drug development. The co-administration of S1RA with opioids could allow for lower effective doses of opioids, thereby reducing the incidence and severity of dose-dependent side effects such as respiratory depression, constipation, and the development of tolerance and dependence. Further research is warranted to fully elucidate the downstream signaling pathways modulated by the S1RA-opioid interaction and to evaluate the long-term benefits and safety of this combination therapy in clinical settings. The development of dual-target ligands that act as both a σ1 receptor antagonist and a mu-opioid receptor agonist may also represent a novel and promising avenue for creating safer and more effective analgesics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Sigma-1 Receptor Antagonist 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Sigma-1 Receptor (S1R) Antagonist 6, a representative compound for a class of molecules with significant potential in therapeutic areas, particularly in the management of neuropathic and inflammatory pain.

Introduction

The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). It plays a crucial role in cellular homeostasis and stress responses.[1] In the central and peripheral nervous systems, S1R is implicated in the modulation of various neurotransmitter systems and ion channels, making it a compelling target for drug development.[1][2] S1R antagonists have demonstrated efficacy in preclinical models of various disorders, most notably in attenuating pain hypersensitivity associated with nerve injury and inflammation.[2][3][4] "Sigma-1 receptor antagonist 6" (a representative designation for a potent and selective S1R antagonist) is being investigated for its analgesic properties. These protocols outline the methodologies for its in vivo characterization.

Mechanism of Action

Under normal physiological conditions, the S1R is bound to the binding immunoglobulin protein (BiP), an ER chaperone.[1] Upon stimulation by cellular stress or ligand activation, S1R dissociates from BiP and can translocate to other cellular compartments, where it interacts with and modulates the function of various proteins, including ion channels and receptors.[1]

In the context of pain, S1R antagonists are believed to exert their effects through several mechanisms:

  • Modulation of NMDA Receptor Activity: S1R antagonists can inhibit the potentiation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain. By blocking the S1R-NMDA receptor interaction, these antagonists can reduce glutamate-mediated excitotoxicity and attenuate pain signaling.[1]

  • Reduction of Neuronal Hyperexcitability: S1R antagonists can modulate the activity of voltage-gated ion channels, contributing to the stabilization of neuronal membranes and a reduction in ectopic firing, a hallmark of neuropathic pain.

  • Inhibition of Neuroinflammation: S1R antagonists have been shown to reduce the activation of microglia and astrocytes, key glial cells involved in the neuroinflammatory processes that contribute to the maintenance of chronic pain.[4]

Signaling Pathway

Sigma1_Antagonist_Signaling Glutamate_vesicle Glutamate_vesicle NMDA_R NMDA_R Glutamate_vesicle->NMDA_R Glutamate Release Ca_ion Ca_ion NMDA_R->Ca_ion Activation Pain_Signal Pain_Signal Ca_ion->Pain_Signal Leads to S1R S1R S1R->NMDA_R Potentiates S1R_Antagonist_6 S1R_Antagonist_6 S1R_Antagonist_6->S1R Blocks

Experimental Protocols

The following protocols are designed for the in vivo evaluation of this compound in rodent models of neuropathic and inflammatory pain.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This model is used to induce neuropathic pain that mimics symptoms of nerve injury in humans.

Experimental Workflow:

CCI_Workflow start start baseline baseline start->baseline surgery surgery baseline->surgery recovery recovery surgery->recovery treatment treatment recovery->treatment testing testing treatment->testing analysis analysis testing->analysis

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g) are commonly used.

  • Acclimatization: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before any experimental procedures.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia (von Frey Test):

      • Place animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for 30-60 minutes.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

      • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

      • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[5]

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine cocktail.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Post-operative Recovery: Allow the animals to recover for 7 days to allow for the full development of neuropathic pain.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline, 5% DMSO in saline).

    • Administer the antagonist via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.)).

  • Post-treatment Behavioral Testing:

    • Perform the von Frey test at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Calculate the mean ± SEM for the PWT for each group.

    • Analyze the data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Inflammatory Pain Model: Formalin Test

This model is used to assess acute and tonic inflammatory pain.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g).

  • Acclimatization: As described for the CCI model.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the formalin injection.

  • Formalin Injection:

    • Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after the injection, place the animal in a transparent observation chamber.

    • Record the total time spent licking or flinching the injected paw during two distinct phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection.[6]

      • Phase 2 (Tonic/Inflammatory Phase): 15-30 minutes post-injection.[7]

  • Data Analysis:

    • Calculate the mean ± SEM for the total licking/flinching time for each phase and for each group.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation

The following tables summarize representative quantitative data for the in vivo effects of various Sigma-1 receptor antagonists.

Table 1: Efficacy of S1R Antagonists in the Chronic Constriction Injury (CCI) Model

AntagonistAnimal ModelDose and RouteMaximum Possible Effect (MPE) on Paw Withdrawal ThresholdReference
S1RA (E-52862)Mouse25 mg/kg, i.p. (repeated)Significant increase in PWT[2]
PW507Rat10 mg/kg, p.o.Significant reversal of mechanical allodynia[1]
(+)-MR200RatDaily s.c. injectionsAlleviation of pain hypersensitivity[4]

Table 2: Efficacy of S1R Antagonists in the Formalin Test

AntagonistAnimal ModelDose and RouteEffect on Phase 1 (Acute Pain)Effect on Phase 2 (Inflammatory Pain)Reference
S1RA (E-52862)Rat20-80 mg/kg, i.p.Dose-related attenuationDose-related attenuation[8]
Compound 10Rati.p.-Statistically significant analgesic effects[9]
(R/S)-RC-752Mouse-Effective alleviationEffective alleviation[9]

Conclusion

The protocols and data presented provide a framework for the in vivo investigation of this compound and other related compounds. These studies are crucial for understanding the therapeutic potential of S1R antagonism in pain management and for advancing the development of novel analgesics. The consistent efficacy of S1R antagonists across different preclinical pain models underscores the importance of this target in pain pathophysiology.

References

Application Notes and Protocols: Sigma-1 Receptor Antagonist 6 (S1RA/E-52862) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective Sigma-1 receptor antagonist, S1RA (also known as E-52862), in preclinical models of neuropathic pain. The following sections detail recommended dosages, experimental protocols for inducing various neuropathic pain states in rodents, and methodologies for assessing pain-related behaviors. Additionally, diagrams illustrating the key signaling pathways involved in the mechanism of action of S1RA are provided.

Data Presentation: S1RA (E-52862) Dosage in Rodent Models of Neuropathic Pain

The following tables summarize the effective dosages of S1RA (E-52862) in various neuropathic pain models as reported in preclinical studies.

Table 1: Acute Administration of S1RA (E-52862) in Neuropathic Pain Models

Neuropathic Pain ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Pain Modality AssessedReference
Spared Nerve Injury (SNI)MouseSubcutaneous (s.c.)25 - 50Mechanical Allodynia, Thermal Hyperalgesia, Cold Allodynia[1]
Chronic Constriction Injury (CCI) of Infraorbital NerveRatIntraperitoneal (i.p.)20 - 80Mechanical Allodynia[2]
Streptozotocin (B1681764) (STZ)-Induced Diabetic NeuropathyRatIntraperitoneal (i.p.)40 - 80Mechanical Hyperalgesia[2]
Oxaliplatin (B1677828) (OX)-Induced NeuropathyRatIntraperitoneal (i.p.)40 - 80Cold Allodynia[2]

Table 2: Repeated Administration of S1RA (E-52862) in Neuropathic Pain Models

Neuropathic Pain ModelSpeciesRoute of AdministrationDosing RegimenPain Modality AssessedKey FindingsReference
Spared Nerve Injury (SNI)MouseIntraperitoneal (i.p.)25 mg/kg, twice daily for 10 daysMechanical Allodynia, Thermal Hyperalgesia, Cold AllodyniaSustained anti-hyperalgesic and anti-allodynic effects without tolerance.[1][1]
Chronic Constriction Injury (CCI) of Infraorbital NerveRatIntraperitoneal (i.p.)20 - 40 mg/kg, twice daily for 7 daysMechanical AllodyniaIncreased antinociceptive effect over time.[2][2]
Streptozotocin (STZ)-Induced Diabetic NeuropathyRatIntraperitoneal (i.p.)40 mg/kg, twice daily for 7 daysMechanical HyperalgesiaAttenuated baseline pain behaviors.[2][2]
Oxaliplatin (OX)-Induced NeuropathyRatIntraperitoneal (i.p.)20 - 80 mg/kg, twice daily for 7 daysCold AllodyniaIncreased antinociceptive effect and attenuation of baseline pain.[2][2]

Experimental Protocols

I. Neuropathic Pain Model Induction

A. Spared Nerve Injury (SNI) Model in Mice

This model produces a consistent and long-lasting neuropathic pain state.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the lateral surface of the thigh of the desired hind limb and sterilize the area with an antiseptic solution.

  • Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Nerve Exposure: Blunt dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Ligate each nerve tightly with a 5-0 silk suture and then transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Sural Nerve Sparing: Ensure the sural nerve remains intact and is not stretched or damaged during the procedure.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery. Behavioral testing can typically commence 3-7 days post-surgery.

B. Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to study the mechanisms of neuropathic pain.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Shave and sterilize the surgical area on the thigh.

  • Incision and Exposure: Make an incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the common sciatic nerve with about 1 mm spacing between them. The ligatures should be tied until they just elicit a brief twitch in the respective hind limb.

  • Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care. Neuropathic pain behaviors typically develop within a week.

C. Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This model mimics the painful neuropathy associated with type 1 diabetes.

  • Animal Preparation: Fast the rats overnight but allow free access to water.

  • STZ Preparation: Prepare a fresh solution of streptozotocin in cold 0.1 M citrate (B86180) buffer (pH 4.5).

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (typically 50-65 mg/kg).

  • Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours post-injection and then periodically. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathy: Painful neuropathy, characterized by hyperalgesia and allodynia, typically develops over several weeks (e.g., 4-8 weeks) after the onset of hyperglycemia.

D. Oxaliplatin-Induced Neuropathy in Rats

This model is relevant for studying chemotherapy-induced neuropathic pain.

  • Drug Preparation: Dissolve oxaliplatin in a 5% glucose solution.

  • Administration: Administer oxaliplatin via intraperitoneal injection. A common dosing regimen is 2.4 mg/kg daily for five consecutive days, followed by a 2-day rest period, with this cycle repeated for two or more weeks.

  • Development of Neuropathy: Cold and mechanical hypersensitivity are key features of this model and typically develop and persist during and after the treatment period.

II. Behavioral Assays for Pain Assessment

A. Mechanical Allodynia: Von Frey Test

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

B. Thermal Hyperalgesia: Hargreaves Test

  • Acclimation: Place the animal in a glass-floored testing chamber and allow for acclimation.

  • Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

  • Measurement: The latency to paw withdrawal from the heat source is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

C. Cold Allodynia: Acetone (B3395972) Test

  • Acclimation: Place the animal on a wire mesh platform.

  • Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.

  • Response Measurement: The response can be quantified by measuring the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute) or by counting the number of withdrawal responses.

Signaling Pathways and Experimental Workflows

Diagram 1: S1RA (E-52862) Mechanism of Action in Neuropathic Pain

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Nerve Injury Nerve Injury Increased Neuronal Excitability Increased Neuronal Excitability Nerve Injury->Increased Neuronal Excitability Glutamate Release Glutamate Release Increased Neuronal Excitability->Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->NMDA Receptor Potentiates Central Sensitization Central Sensitization Ca2+ Influx->Central Sensitization Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain S1RA (E-52862) S1RA (E-52862) S1RA (E-52862)->Sigma-1 Receptor Antagonizes

Caption: S1RA's role in mitigating neuropathic pain.

Diagram 2: Experimental Workflow for Preclinical Neuropathic Pain Studies

Baseline Behavioral Testing Baseline Behavioral Testing Neuropathic Pain Induction Neuropathic Pain Induction Baseline Behavioral Testing->Neuropathic Pain Induction Post-Induction Behavioral Testing Post-Induction Behavioral Testing Neuropathic Pain Induction->Post-Induction Behavioral Testing S1RA (E-52862) Administration S1RA (E-52862) Administration Post-Induction Behavioral Testing->S1RA (E-52862) Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing S1RA (E-52862) Administration->Post-Treatment Behavioral Testing Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis

Caption: Workflow for S1RA efficacy testing.

Diagram 3: Sigma-1 Receptor Interaction with Endogenous Opioid System

cluster_0 Neuronal Signaling S1RA (E-52862) S1RA (E-52862) Sigma-1 Receptor Sigma-1 Receptor S1RA (E-52862)->Sigma-1 Receptor Antagonizes Mu-Opioid Receptor Mu-Opioid Receptor Sigma-1 Receptor->Mu-Opioid Receptor Inhibits Analgesia Analgesia Mu-Opioid Receptor->Analgesia Endogenous Opioids Endogenous Opioids Endogenous Opioids->Mu-Opioid Receptor Activates

Caption: S1RA's modulation of opioid signaling.

References

Application Notes and Protocols for Sigma-1 Receptor Antagonist 6 (S1RA/E-52862) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma-1 Receptor Antagonist 6, more commonly known as S1RA or E-52862, is a potent and highly selective antagonist of the sigma-1 receptor (σ1R).[1][2] The sigma-1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface.[3] It is involved in the regulation of a variety of cellular processes, including ion channel activity, intracellular calcium signaling, and cellular stress responses. Due to its role in these fundamental pathways, the sigma-1 receptor has emerged as a significant target for therapeutic intervention in a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer.[4][5]

These application notes provide detailed protocols for the use of S1RA (E-52862) in common cell culture experiments, including the assessment of cell viability, induction of apoptosis, and analysis of protein expression and localization. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the cellular effects of this potent sigma-1 receptor antagonist.

Physicochemical Properties and Pharmacological Profile

S1RA (E-52862) is a selective sigma-1 receptor antagonist with a high binding affinity. Proper preparation and storage of the compound are crucial for obtaining reproducible experimental results.

PropertyValue
Synonyms E-52862, S1RA
Molecular Formula C₂₀H₂₃N₃O₂
Molecular Weight 337.42 g/mol
Solubility Soluble in DMSO (up to 67 mg/mL or 198.56 mM)
Storage Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.

Pharmacological Data:

TargetAffinity (Ki) / Potency (IC50)Species
Sigma-1 Receptor 17.0 ± 7.0 nM (Ki)Human
Sigma-2 Receptor > 1000 nM (Ki)Guinea Pig
5-HT2B Receptor 328 nM (Ki), 4700 nM (IC50)Human

S1RA demonstrates high selectivity for the sigma-1 receptor over the sigma-2 receptor and a panel of over 170 other receptors, enzymes, and ion channels.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of S1RA on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials:

  • S1RA (E-52862)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of S1RA in culture medium. A common starting concentration range is 1 µM to 100 µM. Remember to prepare a vehicle control (e.g., DMSO) at the same final concentration as in the S1RA-treated wells.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared S1RA dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of S1RA that inhibits cell viability by 50%).

Expected Results:

The effect of S1RA on cell viability is cell-type dependent. In some cancer cell lines, high concentrations of sigma-1 receptor antagonists may lead to a reduction in cell viability. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis (programmed cell death) induced by S1RA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • S1RA (E-52862)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of S1RA or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Expected Results:

Treatment with S1RA may induce apoptosis in certain cell types, particularly cancer cells where the sigma-1 receptor is often overexpressed. The percentage of apoptotic cells is expected to increase with higher concentrations and longer incubation times of S1RA.

Western Blot Analysis

This protocol is for the analysis of changes in protein expression or phosphorylation status in response to S1RA treatment. This can be used to investigate the effect of S1RA on specific signaling pathways.

Materials:

  • S1RA (E-52862)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with S1RA at the desired concentrations and for the appropriate duration. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results:

S1RA treatment may alter the expression or phosphorylation levels of proteins involved in signaling pathways modulated by the sigma-1 receptor. For example, researchers might investigate changes in the expression of chaperone proteins or components of calcium signaling pathways.

Immunofluorescence/Immunocytochemistry

This protocol allows for the visualization of the subcellular localization of the sigma-1 receptor and the effect of S1RA on its distribution.

Materials:

  • S1RA (E-52862)

  • Cells grown on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the sigma-1 receptor

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with S1RA or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Staining: Incubate with the primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Results:

The sigma-1 receptor is predominantly localized to the endoplasmic reticulum. Treatment with S1RA, as an antagonist, may alter the subcellular distribution or clustering of the receptor. This can be visualized and quantified using immunofluorescence microscopy. A study on Chinese hamster ovary cells demonstrated that an antigen retrieval protocol using 6 M urea (B33335) at 80°C significantly improved the immunocytochemical detection of the sigma-1 receptor.[4]

Diagrams

G Experimental Workflow for S1RA in Cell Culture cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_s1ra Prepare S1RA Stock Solution (in DMSO) treat_cells Treat Cells with S1RA (and controls) prep_s1ra->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis western Western Blot treat_cells->western if Immunofluorescence treat_cells->if analysis_via Calculate IC50 viability->analysis_via analysis_apop Quantify Apoptotic Cells apoptosis->analysis_apop analysis_wb Analyze Protein Expression western->analysis_wb analysis_if Visualize Protein Localization if->analysis_if G Sigma-1 Receptor Signaling Pathway Modulation by S1RA S1RA S1RA (Antagonist) Sigma1R Sigma-1 Receptor S1RA->Sigma1R blocks BiP BiP/GRP78 Sigma1R->BiP dissociates from IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels modulates CaSignaling Ca2+ Signaling Sigma1R->CaSignaling modulates CellStress Cellular Stress Response Sigma1R->CellStress modulates

References

Application Notes and Protocols for Studying Allodynia with Sigma-1 Receptor Antagonist S1RA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the selective Sigma-1 receptor (σ1R) antagonist, S1RA (also known as E-52862), for the investigation of allodynia in preclinical animal models. The protocols detailed below are based on established methodologies and published studies, offering a framework for assessing the therapeutic potential of σ1R antagonists in neuropathic pain conditions.

Introduction to Sigma-1 Receptor and Allodynia

The Sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating intracellular calcium signaling, ion channel function, and neuronal excitability.[1][2][3][4][5] In the context of pain, σ1R is highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, including the dorsal root ganglia.[1][2] Activation of σ1R is implicated in the sensitization of nociceptive pathways, contributing to the development and maintenance of chronic pain states like allodynia—a condition where non-painful stimuli are perceived as painful.[1][2][6]

Selective antagonists of the σ1R, such as S1RA, have emerged as promising therapeutic agents for neuropathic pain.[7][8][9] These antagonists have been shown to effectively reduce hypersensitivity to mechanical and thermal stimuli in various animal models of neuropathic pain without affecting normal pain thresholds, suggesting a modulatory role in pathological pain states.[2]

Data Presentation: Efficacy of S1RA in Animal Models of Allodynia

The following tables summarize the quantitative data from key preclinical studies investigating the anti-allodynic effects of S1RA.

Table 1: Effect of S1RA on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model in Mice

Animal ModelTreatmentDosage (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of AllodyniaReference
SNI MiceVehicle-~0.2 g0%[7]
SNI MiceS1RA25Significantly increasedNot specified[7]
SNI MiceS1RA (repeated)25 (twice daily for 10 days)Suppression of allodyniaNot specified[7]

Table 2: Effect of S1RA on Cold Allodynia in the Spared Nerve Injury (SNI) Model in Mice

Animal ModelTreatmentDosage (mg/kg, i.p.)Response to Acetone (B3395972)% Reversal of AllodyniaReference
SNI MiceVehicle-Increased response duration0%[7]
SNI MiceS1RA25Attenuated responseFully reversed[7][10]
SNI MiceS1RA (repeated)25 (twice daily for 10 days)Suppression of allodyniaNot specified[7]

Table 3: Efficacy of Other Sigma-1 Receptor Antagonists on Mechanical Allodynia

Animal ModelAntagonistDosage (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of AllodyniaReference
CCI MiceCM-30410-45Dose-dependent increase~50-60% at 10 mg/kg[11][12]
CCI MiceAZ-6610-45Dose-dependent increaseEquivalent to gabapentin (B195806) at high dose[11]
CCI MiceSI 1/2810, 45Significant increase~50-60% at 10 mg/kg[12]
STZ-induced Diabetic RatsE-5286280Significant reduction in hypersensitivityNot specified[13]

Note: CCI = Chronic Constriction Injury; STZ = Streptozotocin; i.p. = intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research needs and institutional guidelines.

Induction of Neuropathic Pain and Allodynia

a) Spared Nerve Injury (SNI) Model: This model induces robust and long-lasting mechanical allodynia.[14]

  • Animal: Mouse

  • Procedure:

    • Anesthetize the mouse.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin layers with sutures.

    • Allow the animal to recover for a minimum of 7 days before behavioral testing.

b) Chronic Constriction Injury (CCI) Model:

  • Animal: Rat or Mouse

  • Procedure:

    • Anesthetize the animal.

    • Expose the sciatic nerve at the mid-thigh level.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart.

    • The ligatures should be tightened to the point of inducing a slight constriction without arresting epineural blood flow.

    • Close the incision in layers.

    • Allow for a recovery period of 7-14 days for the development of allodynia.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is the gold standard for measuring mechanical sensitivity.[15]

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[16][17]

    • Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.[15]

    • Hold the filament in place for 2-5 seconds.[15]

    • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

    • Up-Down Method (for manual filaments):

      • Start with a filament in the middle of the force range (e.g., 2.0 g).

      • If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

      • The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[18]

    • Electronic von Frey:

      • Apply the filament tip to the paw and gradually increase the pressure until the animal withdraws its paw.[16]

      • The device automatically records the force at which withdrawal occurred.

      • Take a minimum of three measurements per paw, with at least 3-5 minutes between stimulations.[16]

Assessment of Cold Allodynia: Acetone Spray Test

This test measures the response to a non-noxious cooling stimulus.[19][20]

  • Apparatus: A syringe or a spray bottle with a fine mist nozzle, filled with acetone.

  • Procedure:

    • Acclimate the animal on a wire mesh floor as described for the von Frey test.

    • Apply a small drop or a fine spray of acetone to the plantar surface of the hind paw. The acetone should not touch the nozzle to the skin.[19][21]

    • Observe the animal's response for a set period (e.g., 30-40 seconds) following the application.[21][22]

    • Record the duration or frequency of nocifensive behaviors such as paw withdrawal, flinching, licking, or shaking.

    • Repeat the application several times (e.g., 5 times) with an inter-trial interval of at least 5 minutes.[21]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates Ca2+ signaling ion_channel Ion Channels (e.g., NMDA, Ca2+) s1r->ion_channel Modulates activity analgesia Analgesia sensitization Central & Peripheral Sensitization ip3r->sensitization ion_channel->sensitization s1ra S1RA (Antagonist) s1ra->s1r Blocks s1ra->analgesia Promotes nerve_injury Nerve Injury nerve_injury->s1r Upregulates allodynia Allodynia sensitization->allodynia experimental_workflow animal_model 1. Induce Neuropathic Pain (e.g., SNI, CCI) recovery 2. Recovery & Allodynia Development (7-14 days) animal_model->recovery baseline 3. Baseline Behavioral Testing (von Frey, Acetone Spray) recovery->baseline treatment 4. Administer S1RA or Vehicle baseline->treatment post_treatment 5. Post-Treatment Behavioral Testing (Time-course) treatment->post_treatment data_analysis 6. Data Analysis (Paw withdrawal threshold, Response duration) post_treatment->data_analysis logical_relationship cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention A Peripheral Nerve Injury B Sigma-1 Receptor Upregulation & Activation A->B C Neuronal Hyperexcitability (Central Sensitization) B->C D Allodynia C->D E S1RA Administration F Blockade of Sigma-1 Receptor E->F F->C Inhibits G Reduction of Neuronal Hyperexcitability F->G leads to H Alleviation of Allodynia G->H results in

References

Application of Sigma-1 Receptor Antagonist S1RA (E-52862) in Inflammatory Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, has emerged as a significant target for therapeutic intervention in various neurological and psychiatric disorders, including chronic pain.[1][2][3] S1RA (also known as E-52862 or MR-309) is a highly selective sigma-1 receptor antagonist that has demonstrated considerable promise in preclinical models of inflammatory pain.[4][5][6] These notes provide an overview of the application of S1RA in inflammatory pain research, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. S1RA is being investigated for its potential to treat neuropathic pain and enhance opioid analgesia, having successfully completed Phase I clinical trials and currently undergoing Phase II trials.[5][7]

Mechanism of Action

The analgesic effects of S1RA in inflammatory pain are not attributed to a conventional anti-inflammatory action, such as the reduction of edema.[4] Instead, S1RA is believed to exert its effects through the modulation of central and peripheral sensitization processes.[1][3][6] The proposed mechanism involves the disinhibition of the endogenous opioidergic system.[8] During inflammation, immune cells release endogenous opioid peptides, but their analgesic effect is tonically inhibited by σ1R.[8] By antagonizing σ1R, S1RA releases this brake, potentiating the analgesic effects of these endogenous opioids at the site of inflammation.[8] The sigma-1 receptor acts as a chaperone that can modify the function of various receptors and ion channels crucial for neurotransmission, including G-protein-coupled receptors like the μ-opioid receptor and ion channels like the N-methyl-D-aspartate receptor (NMDAR).[3][8]

Quantitative Data from Preclinical Studies

The efficacy of S1RA has been evaluated in rodent models of acute and chronic inflammatory pain, primarily the carrageenan and Complete Freund's Adjuvant (CFA) models. The data below summarizes the effective doses and comparative efficacy of S1RA.

Table 1: Efficacy of S1RA in Carrageenan-Induced Inflammatory Pain in Mice

TestS1RA ED₅₀ (mg/kg, i.p.)Maximum EfficacyComparator EfficacyReference
Mechanical Allodynia35.9Full ReversalIbuprofen: Partial ReversalCelecoxib: Not specified[4]
Thermal Hyperalgesia27.9Full ReversalCelecoxib: Partial ReversalIbuprofen: Not specified[4]

Table 2: Efficacy of S1RA in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice

TestS1RA ED₅₀ (mg/kg, i.p.)Maximum EfficacyComparator EfficacyReference
Mechanical Allodynia42.1Full ReversalCelecoxib: Partial Reversal[4]

Experimental Protocols

The following are detailed protocols for inducing and assessing inflammatory pain in rodents, which are standard models for evaluating the efficacy of analgesic compounds like S1RA.

Carrageenan-Induced Acute Inflammatory Pain Model

This model is used to assess acute inflammatory pain and the efficacy of analgesic compounds.

Materials:

  • Male CD-1 mice

  • Carrageenan (lambda, Type IV)

  • Sterile saline (0.9% NaCl)

  • S1RA (E-52862)

  • Vehicle for S1RA (e.g., 0.5% methylcellulose)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test apparatus)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the testing environment and handling for several days before the experiment.

  • Baseline Measurements: Measure baseline mechanical and thermal withdrawal thresholds for each mouse.

  • Induction of Inflammation: Prepare a 1% carrageenan solution in sterile saline. Inject 20 µL of the carrageenan solution into the plantar surface of the right hind paw of each mouse.

  • Drug Administration: Administer S1RA (intraperitoneally, i.p.) or vehicle at desired doses (e.g., 20-80 mg/kg) at a specified time point after carrageenan injection (e.g., 2 hours).[6]

  • Pain Assessment:

    • Mechanical Allodynia: At a set time after drug administration (e.g., 3 hours post-carrageenan), assess the paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the inflamed paw and record the force at which the mouse withdraws its paw.

    • Thermal Hyperalgesia: At a set time after drug administration, assess the paw withdrawal latency to a thermal stimulus using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the mouse to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: Compare the withdrawal thresholds/latencies between the vehicle-treated and S1RA-treated groups. Calculate the percentage of reversal of hyperalgesia/allodynia.

Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain Model

This model is used to study chronic inflammatory pain, which develops over several days.

Materials:

  • Male CD-1 mice

  • Complete Freund's Adjuvant (CFA)

  • Sterile saline (0.9% NaCl)

  • S1RA (E-52862)

  • Vehicle for S1RA

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Animal Acclimatization: As described for the carrageenan model.

  • Baseline Measurements: Measure baseline mechanical withdrawal thresholds.

  • Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of the right hind paw of each mouse.

  • Development of Chronic Inflammation: Monitor the animals for the development of inflammation and mechanical hypersensitivity, which typically peaks within 24-72 hours and can last for weeks.

  • Drug Administration: Administer S1RA (i.p.) or vehicle at the desired doses on a specific day post-CFA injection (e.g., day 3).

  • Pain Assessment: Assess mechanical allodynia using von Frey filaments at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and S1RA-treated groups over time.

Visualizations

Signaling Pathway

Sigma1_Receptor_Antagonist_Mechanism cluster_Inflammation Inflamed Tissue cluster_Nociceptor Nociceptive Neuron Immune Cells Immune Cells Endogenous Opioid Peptides (EOPs) Endogenous Opioid Peptides (EOPs) Immune Cells->Endogenous Opioid Peptides (EOPs) release Opioid Receptor Opioid Receptor Endogenous Opioid Peptides (EOPs)->Opioid Receptor binds Pain Signal Pain Signal Opioid Receptor->Pain Signal inhibits Analgesia Analgesia Opioid Receptor->Analgesia promotes Sigma-1 Receptor (σ1R) Sigma-1 Receptor (σ1R) Sigma-1 Receptor (σ1R)->Opioid Receptor tonically inhibits S1RA (Antagonist) S1RA (Antagonist) S1RA (Antagonist)->Sigma-1 Receptor (σ1R) blocks

Caption: Proposed mechanism of S1RA in inflammatory pain.

Experimental Workflow

Inflammatory_Pain_Workflow cluster_Setup Experimental Setup cluster_Induction Inflammation Induction cluster_Treatment Treatment cluster_Assessment Pain Assessment Animal Acclimatization Animal Acclimatization Baseline Pain Measurement Baseline Pain Measurement Animal Acclimatization->Baseline Pain Measurement Intraplantar Injection Intraplantar Injection (Carrageenan or CFA) Baseline Pain Measurement->Intraplantar Injection Drug Administration S1RA or Vehicle (i.p.) Intraplantar Injection->Drug Administration Pain Assessment Pain Assessment Drug Administration->Pain Assessment Mechanical Allodynia Mechanical Allodynia (von Frey Test) Thermal Hyperalgesia Thermal Hyperalgesia (Plantar Test) Pain Assessment->Mechanical Allodynia Pain Assessment->Thermal Hyperalgesia

Caption: General workflow for preclinical inflammatory pain studies.

References

Application Notes and Protocols: Behavioral Assays for Sigma-1 Receptor Antagonist 6 (S1RA-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is a pluripotent modulator involved in a variety of cellular functions, including the regulation of calcium homeostasis, ion channel activity, and cellular stress responses.[1][2] S1Rs are implicated in the pathophysiology of numerous central nervous system (CNS) disorders such as neurodegenerative diseases, psychiatric conditions, and chronic pain, making them a promising therapeutic target.[3][4][5]

Sigma-1 receptor antagonists are compounds that bind to the S1R and inhibit its activity. These antagonists have shown potential therapeutic utility in preclinical models of pain, psychosis, and substance abuse.[5][6][7] Behavioral pharmacology assays are crucial for characterizing the in vivo effects of novel S1R antagonists like S1RA-6 and for differentiating their functional profiles from S1R agonists.[5]

This document provides detailed protocols for a battery of behavioral assays to assess the pharmacological profile of the experimental Sigma-1 receptor antagonist, S1RA-6. The assays selected are designed to evaluate its potential effects on anxiety, depression, learning and memory, and locomotor activity.

Hypothesized Signaling Pathway of Sigma-1 Receptor

Under basal conditions, the Sigma-1 receptor (S1R) is in a dormant state, complexed with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER) membrane.[2] Upon stimulation by agonists or under conditions of cellular stress, S1R dissociates from BiP and can then interact with various client proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to modulate calcium signaling between the ER and mitochondria.[1][2] S1R antagonists, such as the hypothetical S1RA-6, are thought to exert their effects by preventing this dissociation and subsequent downstream signaling, thereby inhibiting the receptor's functions.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R BiP BiP S1R_BiP->BiP IP3R IP3R S1R->IP3R stabilizes Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Ca2+ Influx Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Mito->Cellular_Response Agonist S1R Agonist / Stress Agonist->S1R_BiP dissociation Antagonist S1RA-6 (Antagonist) Antagonist->S1R_BiP prevents dissociation Ca_ER->Ca_Mito

Caption: Hypothesized Sigma-1 receptor signaling pathway.

Experimental Design and Workflow

A standardized workflow is critical for ensuring the reliability and reproducibility of behavioral assay results. The following diagram outlines a typical experimental workflow for evaluating the effects of S1RA-6. This workflow includes animal acclimatization, baseline testing, drug administration, and subsequent behavioral testing. Blinding of the experimenter to the treatment conditions is highly recommended to minimize bias.[8]

Experimental_Workflow A Animal Acclimatization (1 week) B Handling (3-5 days) A->B C Baseline Behavioral Testing (Optional, for within-subject design) B->C D Random Assignment to Groups (Vehicle, S1RA-6 doses) C->D E Drug Administration (e.g., i.p. injection) D->E F Post-treatment Interval (e.g., 30 minutes) E->F G Behavioral Assay (e.g., Elevated Plus Maze) F->G H Data Collection & Analysis G->H

Caption: General experimental workflow for behavioral assays.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of S1RA-6 in rodents.[8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[9][10]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms).

  • Video camera and tracking software (e.g., ANY-maze).[11]

  • S1RA-6 solution and vehicle.

  • Standard laboratory animal cages.

  • 70% ethanol (B145695) for cleaning.

Protocol:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[9] Maintain consistent, dim lighting conditions.[10]

  • Drug Administration: Administer S1RA-6 or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30 minutes).[11]

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.[11]

    • Allow the animal to explore the maze for a 5-minute session.[8]

    • The experimenter should leave the room or be concealed from the animal's view.[10]

  • Data Collection: A video tracking system records the animal's movements.[9] Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[9]

Data Presentation:

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle
S1RA-6 (Dose 1)
S1RA-6 (Dose 2)
S1RA-6 (Dose 3)
Forced Swim Test (FST) for Depressive-Like Behavior

Objective: To evaluate the potential antidepressant-like effects of S1RA-6. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation.[12][13] Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.[14]

Materials:

  • Transparent cylindrical containers (e.g., 50 cm high, 20 cm diameter for mice).[13][15]

  • Water bath to maintain water temperature (24-30°C).[12]

  • Video camera for recording.

  • Dry towels and a warming lamp for post-test recovery.

  • S1RA-6 solution and vehicle.

Protocol:

  • Preparation: Fill the cylinders with water to a depth where the animal cannot touch the bottom with its feet or tail (approx. 30 cm).[12][15] Adjust the water temperature to 23-25°C.[15]

  • Drug Administration: Administer S1RA-6 or vehicle at a predetermined time before the test.

  • Test Procedure:

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[13][15]

    • The animal must be continuously observed during the test.[12]

  • Data Scoring: Record the animal's behavior, typically during the last 4 minutes of the 6-minute session.[15] The primary measure is immobility time, defined as the period when the animal makes only the minimal movements necessary to keep its head above water.

  • Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry.[12]

Data Presentation:

Treatment GroupImmobility Time (s, Mean ± SEM)Latency to Immobility (s, Mean ± SEM)
Vehicle
S1RA-6 (Dose 1)
S1RA-6 (Dose 2)
S1RA-6 (Dose 3)
Novel Object Recognition (NOR) Test for Learning and Memory

Objective: To assess the effects of S1RA-6 on recognition memory.[16] This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[16]

Materials:

  • An open-field arena (e.g., 40x40x40 cm).[17]

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be non-toxic and heavy enough that the animal cannot move them.

  • Video camera and tracking software.

  • S1RA-6 solution and vehicle.

  • 70% ethanol for cleaning.

Protocol:

  • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[18]

  • Training/Familiarization (Day 2):

    • Administer S1RA-6 or vehicle.

    • After the appropriate pre-treatment interval, place the animal in the arena containing two identical objects.[16]

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).[17][18]

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or paws.[17]

  • Testing (Day 2, after retention interval):

    • After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.[16]

    • One of the familiar objects is replaced with a novel object.[16]

    • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

  • Cleaning: Clean the arena and objects with 70% ethanol between trials.[17]

Data Analysis and Presentation: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)[19] A positive DI indicates a preference for the novel object and intact recognition memory.

Treatment GroupDiscrimination Index (DI) (Mean ± SEM)Total Exploration Time (s, Mean ± SEM)
Vehicle
S1RA-6 (Dose 1)
S1RA-6 (Dose 2)
S1RA-6 (Dose 3)

Logical Relationships in Experimental Design

To ensure the validity of the findings, it is crucial to control for confounding variables. For instance, a compound's effect in the EPM or FST could be secondary to changes in general locomotor activity. Therefore, including an independent assessment of locomotion (e.g., an open field test) or using the locomotor data from the EPM is essential for proper interpretation of the results.

Logical_Relationships cluster_assays Behavioral Assays EPM Elevated Plus Maze (Anxiety) Interpretation Interpretation of S1RA-6 Effect EPM->Interpretation Primary Outcome FST Forced Swim Test (Depression) FST->Interpretation Primary Outcome NOR Novel Object Recognition (Memory) NOR->Interpretation Primary Outcome Locomotion Locomotor Activity (Confounding Variable) Locomotion->EPM influences Locomotion->FST influences Locomotion->Interpretation Control for

Caption: Logical relationships in the behavioral assay design.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial behavioral characterization of the novel Sigma-1 receptor antagonist, S1RA-6. By systematically evaluating its effects on anxiety, depression-like behavior, and memory, while controlling for potential confounding factors such as locomotor activity, researchers can build a robust pharmacological profile of the compound. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and high-quality preclinical research in the development of new therapeutics targeting the Sigma-1 receptor.

References

Techniques for Measuring Brain Penetration of Sigma-1 Receptor Antagonist 6

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It plays a crucial role in cellular stress responses and modulates various signaling pathways, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][2][4][5] The development of S1R antagonists requires a thorough understanding of their ability to cross the blood-brain barrier (BBB) and reach their target in the central nervous system (CNS). This document provides detailed application notes and protocols for key techniques used to measure the brain penetration of a novel compound, referred to here as "Sigma-1 receptor antagonist 6".

The efficacy of a CNS-active drug is critically dependent on its ability to achieve and maintain therapeutic concentrations at its site of action within the brain. Therefore, quantifying brain penetration is a fundamental aspect of preclinical drug development.[6][7][8] The primary techniques discussed in this document are in vivo microdialysis, positron emission tomography (PET), and ex vivo brain tissue homogenate analysis.

Key Brain Penetration Parameters

To facilitate the comparison of brain penetration across different compounds and studies, several key parameters are utilized.

ParameterDescriptionSignificance
Kp The ratio of the total concentration of a drug in the brain to that in the plasma at steady-state (Cbrain/Cplasma).Provides a measure of the overall extent of brain penetration, but does not account for binding to plasma proteins and brain tissue.[6]
Kp,uu The ratio of the unbound (free) concentration of a drug in the brain to that in the plasma at steady-state (Cu,brain/Cu,plasma).Considered the most accurate indicator of brain penetration as it reflects the concentration of the pharmacologically active drug that can interact with the target receptor.[6]
Brain Uptake Clearance (CLin) The net rate of drug entry into the brain from the blood.Describes the efficiency of the BBB transport of the drug.
Volume of distribution in brain (Vu,brain) Relates the total amount of drug in the brain to the unbound concentration in brain interstitial fluid.Indicates the extent of drug binding to brain tissue.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) in a specific brain region of a freely moving animal.[9][10][11][12] This method allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid, providing crucial data for calculating Kp,uu.[10][13]

Experimental Workflow for In Vivo Microdialysis

cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_experiment Microdialysis Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation probe_preparation Microdialysis Probe Preparation & Calibration anesthesia Anesthesia probe_preparation->anesthesia stereotaxic_surgery Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_surgery post_op_care Post-Operative Care & Recovery stereotaxic_surgery->post_op_care probe_insertion Microdialysis Probe Insertion post_op_care->probe_insertion perfusion Perfusion with Artificial CSF probe_insertion->perfusion drug_admin Systemic Administration of Antagonist 6 perfusion->drug_admin sample_collection Dialysate Sample Collection drug_admin->sample_collection lc_ms_analysis LC-MS/MS Analysis of Dialysate & Plasma sample_collection->lc_ms_analysis data_analysis Pharmacokinetic Analysis (Kp,uu calculation) lc_ms_analysis->data_analysis

Figure 1: Experimental workflow for in vivo microdialysis.
Detailed Protocol for In Vivo Microdialysis

1. Materials and Equipment

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA, Harvard Apparatus)

  • Microinfusion pump

  • Fraction collector

  • LC-MS/MS system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools

2. Pre-Surgical Preparation

  • Animal Acclimation: House animals (e.g., rats, mice) in a controlled environment for at least one week prior to surgery.

  • Probe Calibration: Calibrate the microdialysis probe in vitro to determine its relative recovery. This can be done using the zero-net-flux method or retrodialysis.[12]

3. Surgical Procedure

  • Anesthetize the animal using an appropriate anesthetic regimen.

  • Secure the animal in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, striatum).

  • Implant a guide cannula stereotaxically to the desired coordinates.

  • Secure the guide cannula to the skull with dental cement.

  • Provide post-operative care, including analgesics and allow for a recovery period of at least 48 hours.

4. Microdialysis Experiment

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[12]

  • Allow for a stabilization period of 1-2 hours.

  • Administer "this compound" systemically (e.g., intravenously, intraperitoneally).

  • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials in the fraction collector.

  • Collect blood samples at corresponding time points to determine plasma concentrations.

5. Sample Analysis

  • Analyze the concentration of "this compound" in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Calculate the unbound brain concentration by correcting the dialysate concentration for the in vivo recovery of the probe.

  • Calculate the unbound plasma concentration by determining the plasma protein binding of the antagonist.

  • Determine the Kp,uu by calculating the ratio of the area under the curve (AUC) for the unbound brain concentration to the unbound plasma concentration.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and receptor occupancy in the living brain.[5][14][15] This technique requires the synthesis of a radiolabeled version of the antagonist (e.g., with 11C or 18F).[5]

Experimental Workflow for PET Imaging

cluster_synthesis Radioligand Synthesis cluster_imaging PET Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of Antagonist 6 purification Purification & Quality Control radiolabeling->purification animal_prep Animal Preparation & Anesthesia radioligand_injection Radioligand Injection (i.v.) animal_prep->radioligand_injection pet_scan Dynamic PET Scan radioligand_injection->pet_scan blood_sampling Arterial Blood Sampling pet_scan->blood_sampling image_reconstruction Image Reconstruction pet_scan->image_reconstruction kinetic_modeling Kinetic Modeling (e.g., Logan plot) blood_sampling->kinetic_modeling image_reconstruction->kinetic_modeling parameter_estimation Estimation of VT and BPND kinetic_modeling->parameter_estimation

Figure 2: Experimental workflow for PET imaging.
Detailed Protocol for PET Imaging

1. Materials and Equipment

  • PET scanner

  • Radiochemistry synthesis module

  • HPLC for purification and analysis

  • Animal anesthesia system

  • Arterial blood sampler

  • Gamma counter

  • Radiolabeled "this compound"

2. Radioligand Synthesis

  • Synthesize a precursor molecule of "this compound" suitable for radiolabeling.

  • Perform the radiolabeling reaction with 11C or 18F.

  • Purify the radiolabeled antagonist using HPLC.

  • Perform quality control checks, including radiochemical purity and specific activity.

3. PET Imaging Procedure

  • Anesthetize the animal and place it in the PET scanner.

  • Insert a catheter into a tail vein for radioligand injection and another into an artery for blood sampling.

  • Inject a bolus of the radiolabeled antagonist intravenously.

  • Acquire dynamic PET data over a period of 60-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma (the input function).

4. Data Analysis

  • Reconstruct the dynamic PET images.

  • Draw regions of interest (ROIs) on the images corresponding to different brain areas.

  • Analyze the time-activity curves for each ROI and the plasma input function using pharmacokinetic models (e.g., Logan graphical analysis, two-tissue compartment model).

  • Calculate the total volume of distribution (VT), which is proportional to the Kp.

  • To determine receptor occupancy, a baseline scan is followed by a second scan after administration of a therapeutic dose of the unlabeled antagonist. The binding potential (BPND) is calculated, and the reduction in BPND reflects receptor occupancy.[16]

Ex Vivo Brain Tissue Homogenate Analysis

This method involves administering the drug to an animal, and at a specific time point, euthanizing the animal and collecting the brain and blood. The concentrations of the drug in the brain homogenate and plasma are then determined.

Experimental Workflow for Brain Tissue Homogenate Analysis

cluster_dosing Dosing cluster_sampling Tissue Sampling cluster_processing Sample Processing cluster_analysis Analysis drug_admin Systemic Administration of Antagonist 6 euthanasia Euthanasia at Pre-determined Time Points drug_admin->euthanasia blood_collection Blood Collection (Plasma Separation) euthanasia->blood_collection brain_extraction Brain Extraction & Dissection euthanasia->brain_extraction lc_ms_analysis LC-MS/MS Analysis of Brain Homogenate & Plasma blood_collection->lc_ms_analysis brain_homogenization Brain Homogenization brain_extraction->brain_homogenization protein_precipitation Protein Precipitation & Extraction brain_homogenization->protein_precipitation protein_precipitation->lc_ms_analysis kp_calculation Calculation of Kp lc_ms_analysis->kp_calculation

Figure 3: Workflow for brain tissue homogenate analysis.
Detailed Protocol for Brain Tissue Homogenate Analysis

1. Materials and Equipment

  • Homogenizer (e.g., Potter-Elvehjem, ultrasonic)

  • Centrifuge

  • LC-MS/MS system

  • "this compound"

  • Homogenization buffer (e.g., phosphate-buffered saline)[17]

2. Experimental Procedure

  • Administer "this compound" to a cohort of animals.

  • At various time points after administration, euthanize the animals.

  • Immediately collect trunk blood and harvest the brain.

  • Separate plasma from the blood by centrifugation.

  • Weigh the brain and homogenize it in a known volume of buffer.[17][18]

3. Sample Analysis

  • Extract the drug from the brain homogenate and plasma samples, typically by protein precipitation with an organic solvent (e.g., acetonitrile).

  • Analyze the concentration of the antagonist in the extracts using a validated LC-MS/MS method.

  • Calculate the Kp value by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).

Brain Tissue Binding

To determine the Kp,uu from Kp data, the fraction of unbound drug in the brain (fu,brain) must be measured. This is typically done using equilibrium dialysis with brain homogenate.[][20]

Detailed Protocol for Brain Tissue Binding

1. Materials and Equipment

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)

  • Incubator shaker

  • LC-MS/MS system

  • Brain tissue from untreated animals

2. Experimental Procedure

  • Prepare brain homogenate (typically 1 part brain to 3 parts buffer).

  • Spike the brain homogenate with a known concentration of "this compound".

  • Load the spiked homogenate into one chamber of the dialysis device and buffer into the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the homogenate and buffer chambers.

3. Sample Analysis

  • Analyze the concentration of the antagonist in both samples by LC-MS/MS.

  • Calculate the fraction unbound in brain (fu,brain) using the following formula:

    • fu,brain = Cbuffer / Chomogenate where Cbuffer is the concentration in the buffer chamber and Chomogenate is the concentration in the homogenate chamber at equilibrium.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.[2][21] Upon stimulation by agonists or under conditions of cellular stress, S1R dissociates from the Binding immunoglobulin Protein (BiP) and can translocate to other parts of the cell to interact with various ion channels and signaling proteins.[3] Antagonists like "this compound" would block these interactions.

cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane (MAM) cluster_cyto Cytosol S1R_BiP S1R-BiP Complex BiP BiP S1R_BiP->BiP Stress / Agonist S1R Sigma-1 Receptor (S1R) S1R_BiP->S1R Stress / Agonist S1R_IP3R S1R modulates IP3R S1R->S1R_IP3R IP3R IP3 Receptor IP3R->S1R_IP3R Ca_ER Ca2+ Store Ca_ER->IP3R Ca2+ Ca_Cyto Cytosolic Ca2+ S1R_IP3R->Ca_Cyto Ca2+ Release Antagonist6 Antagonist 6 Antagonist6->S1R Blocks Dissociation & Translocation CellularResponse Cellular Response (e.g., Neuronal Excitability, Cell Survival) Ca_Cyto->CellularResponse

Figure 4: Simplified Sigma-1 receptor signaling pathway.

Conclusion

The selection of the most appropriate technique for measuring the brain penetration of "this compound" will depend on the specific research question and the stage of drug development. In vivo microdialysis provides the gold standard for determining unbound brain concentrations, while PET imaging offers a non-invasive method for assessing brain uptake and receptor occupancy. Ex vivo brain homogenate analysis is a higher throughput method suitable for initial screening. A comprehensive understanding of the brain penetration of a novel S1R antagonist, achieved through the application of these techniques, is essential for its successful development as a CNS therapeutic.

References

Application Notes and Protocols: S1RA as a Tool for Studying Sigma-1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses. Its involvement in various pathophysiological processes has positioned the σ1R as a promising therapeutic target for neurological and psychiatric disorders, as well as for pain management.

This document provides detailed application notes and protocols for utilizing the selective sigma-1 receptor antagonist, S1RA (also known as E-52862), as a research tool to investigate σ1R function. S1RA is a potent and highly selective antagonist that has been extensively characterized in preclinical models.[2][3][4]

Data Presentation: Quantitative Properties of S1RA

The following tables summarize the key quantitative data for S1RA, facilitating its effective use in experimental design.

Table 1: In Vitro Binding Affinity and Selectivity of S1RA

TargetSpeciesKᵢ (nM)IC₅₀ (nM)NotesReference
Sigma-1 Receptor (σ1R)Human17.0 ± 7.0High affinity[4][5]
Sigma-1 Receptor (σ1R)Guinea Pig23.5High affinity[5]
Sigma-2 Receptor (σ2R)Guinea Pig>1000High selectivity over σ2R[4]
Sigma-2 Receptor (σ2R)Rat9300High selectivity over σ2R[5]
5-HT₂B ReceptorHuman3284700Moderate affinity, low potency antagonism[4]

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of S1RA in Preclinical Pain Models

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeEndpointReference
Formalin-induced NociceptionMouseSystemicDose-dependent inhibitionReduction in flinching and licking/biting[2]
Capsaicin-induced Mechanical HypersensitivityMouseSystemicDose-dependent inhibitionIncreased paw withdrawal threshold[2]
Sciatic Nerve Injury-induced Neuropathic PainMouseSystemicDose-dependent inhibitionAttenuation of mechanical and thermal hypersensitivity[2]
Partial Sciatic Nerve Ligation (PSNL)MouseIntraperitoneal (i.p.)20, 40, 80 mg/kgDose-dependent inhibition of mechanical hypersensitivity[6]
Spared Nerve Injury (SNI)MouseSubcutaneous (s.c.)25 mg/kg (repeated)Suppression of mechanical allodynia, heat hyperalgesia, and cold allodynia[7]

ED₅₀: Half-maximal effective dose.

Signaling Pathways and Mechanism of Action

The sigma-1 receptor modulates numerous downstream signaling cascades. S1RA, as an antagonist, blocks these functions, making it an invaluable tool for elucidating the role of σ1R in cellular processes.

Sigma-1 Receptor Signaling

Under basal conditions, σ1R is bound to the BiP chaperone protein at the ER. Upon stimulation by agonists or cellular stress, σ1R dissociates from BiP and can interact with various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated Ca²⁺ channels) and G-protein coupled receptors, to modulate their activity.[1]

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex s1r σ1R (Active) s1r_bip->s1r Agonist or Cellular Stress bip BiP s1r_bip->bip ion_channels Ion Channels (NMDA-R, CaV) s1r->ion_channels Modulates gpcrs GPCRs s1r->gpcrs Modulates cellular_response Modulation of Cellular Response ion_channels->cellular_response gpcrs->cellular_response s1ra S1RA s1ra->s1r Antagonizes s1ra_pain_mechanism cluster_cns Central Nervous System s1ra S1RA s1r_cns σ1R s1ra->s1r_cns Antagonizes desc_noradrenergic Descending Noradrenergic Inhibitory Pathway s1ra->desc_noradrenergic Enhances nmda_r NMDA Receptor s1r_cns->nmda_r Modulates central_sensitization Central Sensitization nmda_r->central_sensitization Contributes to pain Pain Perception central_sensitization->pain Increases desc_noradrenergic->pain Decreases s1ra_workflow start Start: Characterize S1RA in_vitro In Vitro Studies (Protocol 1: Binding Assays) start->in_vitro in_vivo In Vivo Studies (Protocols 2 & 3: Pain Models) in_vitro->in_vivo Proceed if potent and selective mechanism Mechanism of Action Studies (e.g., Electrophysiology, Microdialysis) in_vivo->mechanism Investigate underlying mechanisms data_analysis Data Analysis and Interpretation mechanism->data_analysis conclusion Conclusion on σ1R Function data_analysis->conclusion

References

Application Notes and Protocols: Administration of Sigma-1 Receptor Antagonist 6 in Paclitaxel-Induced Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent chemotherapeutic agent, is widely used in the treatment of various cancers. However, its clinical utility is often limited by a debilitating side effect: paclitaxel-induced peripheral neuropathy (PIPN). This condition is characterized by sensory abnormalities, including mechanical and cold allodynia, which can lead to dose reduction or cessation of cancer therapy. Emerging evidence highlights the critical role of the Sigma-1 receptor (S1R), a unique ligand-regulated chaperone protein at the endoplasmic reticulum-mitochondrion interface, in the pathophysiology of neuropathic pain.[1][2] Antagonism of the S1R has shown significant promise in preclinical models for the prevention and reversal of paclitaxel-induced neuropathic pain.[3]

These application notes provide a comprehensive overview of the use of Sigma-1 receptor antagonists, specifically focusing on compounds analogous to "Sigma-1 receptor antagonist 6" (a representative designation for selective S1R antagonists like BD-1063 and S1RA/E-52862), in a mouse model of paclitaxel-induced neuropathy. Detailed protocols for in vivo studies, including behavioral assessments and molecular analyses, are provided to facilitate further research in this promising therapeutic area.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of Sigma-1 receptor antagonists in mitigating paclitaxel-induced neuropathic pain in mice.

Table 1: Effect of Prophylactic Administration of S1R Antagonist BD-1063 on Paclitaxel-Induced Mechanical Allodynia

Treatment GroupPaw Withdrawal Threshold (g) - Day 10 after first Paclitaxel dose
Vehicle + Vehicle4.5 ± 0.3
Vehicle + Paclitaxel1.2 ± 0.2*
BD-1063 (32 mg/kg) + Paclitaxel4.2 ± 0.4#

*p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Paclitaxel group. Data are presented as mean ± SEM. Paclitaxel was administered at 2 mg/kg, i.p., for 5 consecutive days. BD-1063 was administered subcutaneously 30 minutes before each paclitaxel injection.

Table 2: Effect of Prophylactic Administration of S1R Antagonist BD-1063 on Paclitaxel-Induced Cold Allodynia

Treatment GroupNumber of Paw Lifts (in 2 min) - Day 10 after first Paclitaxel dose
Vehicle + Vehicle2 ± 1
Vehicle + Paclitaxel15 ± 2*
BD-1063 (32 mg/kg) + Paclitaxel3 ± 1#

*p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Paclitaxel group. Data are presented as mean ± SEM. Paclitaxel was administered at 2 mg/kg, i.p., for 5 consecutive days. BD-1063 was administered subcutaneously 30 minutes before each paclitaxel injection.

Table 3: Reversal of Established Paclitaxel-Induced Mechanical Allodynia by S1R Antagonist S1RA

Treatment GroupPaw Withdrawal Threshold (g) - 1 hour post-S1RA administration
Vehicle + Paclitaxel1.5 ± 0.3
S1RA (32 mg/kg) + Paclitaxel3.8 ± 0.5#
S1RA (64 mg/kg) + Paclitaxel4.3 ± 0.4#

#p < 0.05 compared to Vehicle + Paclitaxel group. Data are presented as mean ± SEM. Paclitaxel was administered at 2 mg/kg, i.p., for 5 consecutive days. S1RA was administered subcutaneously on day 14 after the first paclitaxel injection.

Table 4: Reversal of Established Paclitaxel-Induced Cold Allodynia by S1R Antagonist S1RA

Treatment GroupPaw Withdrawal Frequency (%) - 1 hour post-S1RA administration
Vehicle + Paclitaxel85 ± 5
S1RA (32 mg/kg) + Paclitaxel30 ± 8#
S1RA (64 mg/kg) + Paclitaxel22 ± 6#

#p < 0.05 compared to Vehicle + Paclitaxel group. Data are presented as mean ± SEM. Paclitaxel was administered at 2 mg/kg, i.p., for 5 consecutive days. S1RA was administered subcutaneously on day 14 after the first paclitaxel injection.

Experimental Protocols

Paclitaxel-Induced Neuropathy Mouse Model

This protocol describes the induction of peripheral neuropathy in mice using paclitaxel, a widely accepted model for studying chemotherapy-induced neuropathic pain.[3][4]

Materials:

  • Paclitaxel (6 mg/mL in 50:50 Cremophor EL:Ethanol)

  • Sterile 0.9% Saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard animal housing and care facilities

Procedure:

  • On the day of injection, dilute the paclitaxel stock solution in sterile 0.9% saline to a final concentration of 0.2 mg/mL.

  • Administer paclitaxel at a dose of 2 mg/kg intraperitoneally (i.p.) once daily for five consecutive days.

  • For control animals, prepare a vehicle solution with the same dilution of Cremophor EL:Ethanol in saline and administer it following the same schedule.

  • Monitor the animals for signs of neuropathy, which typically develop within 7-10 days after the first injection and can be assessed using the behavioral tests described below.

Behavioral Assessment of Neuropathic Pain

This test measures the sensitivity to a non-noxious mechanical stimulus.[5][6][7]

Materials:

  • Von Frey filaments with varying calibrated bending forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 30 minutes before testing.

  • Begin with a filament in the middle of the force range (e.g., 0.4 g).

  • Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Record the pattern of responses and calculate the 50% paw withdrawal threshold in grams.

This test assesses the sensitivity to a cooling stimulus.[8][9][10]

Materials:

  • Acetone (B3395972)

  • 1 mL syringe with a blunt needle or a pipette

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the mice to the testing chambers as described for the von Frey test.

  • Draw a small amount of acetone into the syringe or pipette.

  • Gently apply a single drop of acetone to the plantar surface of the hind paw, avoiding contact with the animal.

  • Observe the mouse for 1 minute and record the frequency and duration of paw withdrawal, licking, or flinching.

  • Repeat the procedure for the contralateral paw, allowing at least 5 minutes between applications.

Immunohistochemistry for Phosphorylated ERK (pERK) in the Spinal Cord

This protocol outlines the procedure for detecting the activation of the ERK signaling pathway, a marker of central sensitization, in the spinal cord of mice.[3][11]

Materials:

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% Sucrose (B13894) in PBS

  • PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-pERK1/2

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Microscope slides

  • Cryostat

  • Fluorescence microscope

Procedure:

  • On the designated day post-paclitaxel treatment, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

  • Dissect the lumbar spinal cord and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.

  • Embed the tissue in an appropriate medium and freeze.

  • Cut transverse sections (e.g., 30 µm) of the lumbar spinal cord using a cryostat and collect them as free-floating sections in PBS.

  • Wash the sections three times in PBS.

  • Incubate the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-pERK antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the sections three times in PBS.

  • Incubate the sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.

  • Wash the sections three times in PBS.

  • Mount the sections on microscope slides, counterstain with DAPI if desired, and coverslip with mounting medium.

  • Visualize and capture images using a fluorescence microscope. Analyze the intensity and distribution of pERK immunoreactivity in the dorsal horn of the spinal cord.

Visualizations

Signaling Pathway of Paclitaxel-Induced Neuropathy and S1R Antagonist Intervention

G Paclitaxel Paclitaxel Mitochondria Mitochondrial Dysfunction Paclitaxel->Mitochondria ER_Stress Endoplasmic Reticulum (ER) Stress Paclitaxel->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Central_Sensitization Central Sensitization (Spinal Cord) ROS->Central_Sensitization S1R_Activation Sigma-1 Receptor Activation ER_Stress->S1R_Activation Ca_Homeostasis Disrupted Ca2+ Homeostasis S1R_Activation->Ca_Homeostasis Ca_Homeostasis->Central_Sensitization pERK ↑ pERK Central_Sensitization->pERK Neuropathic_Pain Neuropathic Pain (Allodynia) pERK->Neuropathic_Pain S1R_Antagonist Sigma-1 Receptor Antagonist 6 S1R_Antagonist->S1R_Activation

Caption: Paclitaxel induces mitochondrial dysfunction and ER stress, leading to Sigma-1 receptor activation. This disrupts calcium homeostasis and promotes central sensitization, characterized by increased spinal pERK, resulting in neuropathic pain. Sigma-1 receptor antagonists block this pathway at the level of S1R activation.

Experimental Workflow for Prophylactic Treatment

G Start Start: Day 0 S1R_Admin Administer S1R Antagonist (e.g., BD-1063, 32 mg/kg, s.c.) Start->S1R_Admin Paclitaxel_Admin Administer Paclitaxel (2 mg/kg, i.p.) S1R_Admin->Paclitaxel_Admin 30 min later Repeat Repeat for 5 consecutive days Paclitaxel_Admin->Repeat Repeat->S1R_Admin Days 1-4 Behavioral Behavioral Testing (von Frey & Acetone) Days 7, 10, 14 Repeat->Behavioral Post-treatment Molecular Molecular Analysis (Spinal Cord pERK) Day 14 Behavioral->Molecular End End Molecular->End

Caption: Workflow for evaluating the prophylactic effect of a Sigma-1 receptor antagonist on paclitaxel-induced neuropathy in mice.

Experimental Workflow for Reversal Treatment

G Start Start: Day 0 Paclitaxel_Admin Administer Paclitaxel (2 mg/kg, i.p.) Start->Paclitaxel_Admin Repeat Repeat for 5 consecutive days Paclitaxel_Admin->Repeat Develop Allow Neuropathy to Develop (Days 6-13) Repeat->Develop Days 1-4 Baseline Baseline Behavioral Testing (Day 14) Develop->Baseline S1R_Admin Administer S1R Antagonist (e.g., S1RA, 32-64 mg/kg, s.c.) Baseline->S1R_Admin Post_Behavioral Post-treatment Behavioral Testing (1 hour after S1R antagonist) S1R_Admin->Post_Behavioral End End Post_Behavioral->End

Caption: Workflow for assessing the reversal effect of a Sigma-1 receptor antagonist on established paclitaxel-induced neuropathy.

References

Troubleshooting & Optimization

Optimizing "Sigma-1 receptor antagonist 6" dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S1RA-6, a novel Sigma-1 receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of S1RA-6 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with S1RA-6?

A1: For initial in vitro experiments, we recommend a starting concentration range of 10 nM to 1 µM. This range is based on the typical binding affinities of selective Sigma-1 receptor antagonists. A dose-response curve should be generated to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How can I determine the IC50 value of S1RA-6 in my cell-based assay?

A2: To determine the half-maximal inhibitory concentration (IC50), a concentration-response experiment is required. Treat your cells with a range of S1RA-6 concentrations (e.g., from 1 nM to 10 µM) and measure the biological response of interest. The IC50 can then be calculated by fitting the data to a four-parameter logistic curve.

Q3: What is the appropriate vehicle for dissolving S1RA-6 for in vitro and in vivo studies?

A3: For in vitro studies, S1RA-6 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common vehicle for delivering hydrophobic compounds. However, vehicle suitability should always be confirmed for your specific animal model and administration route.

Q4: How can I assess the specificity of S1RA-6 for the Sigma-1 receptor?

A4: The specificity of S1RA-6 can be evaluated through several methods. A receptor binding assay can be performed to compare its affinity for the Sigma-1 receptor versus other receptors, such as the Sigma-2 receptor or other off-target proteins. Additionally, functional assays in cell lines that do not express the Sigma-1 receptor or in the presence of a known Sigma-1 receptor agonist can help confirm its mechanism of action.

Troubleshooting Guides

Problem 1: High variability in experimental results at the same S1RA-6 concentration.

  • Possible Cause: Inconsistent dissolution of S1RA-6 in the vehicle.

  • Solution: Ensure the stock solution is thoroughly mixed before each use. Sonication of the stock solution can aid in complete dissolution. Prepare fresh dilutions for each experiment to avoid degradation.

  • Possible Cause: Cell culture variability.

  • Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions across all experiments. Regularly test for mycoplasma contamination.

Problem 2: No observable effect of S1RA-6 in a functional assay.

  • Possible Cause: The concentration range tested is too low.

  • Solution: Expand the concentration range in your dose-response experiment. For novel compounds, it may be necessary to test up to 100 µM in initial screening assays.

  • Possible Cause: The chosen cell line does not express the Sigma-1 receptor at a sufficient level.

  • Solution: Confirm Sigma-1 receptor expression in your cell line using techniques such as Western blot or qPCR. Alternatively, use a cell line known to have high Sigma-1 receptor expression.

  • Possible Cause: The experimental endpoint is not sensitive to Sigma-1 receptor modulation.

  • Solution: Choose an assay endpoint that is known to be modulated by Sigma-1 receptor activity, such as measuring changes in intracellular calcium levels or assessing the potentiation of neurite outgrowth.

Problem 3: Signs of cytotoxicity observed in vitro.

  • Possible Cause: S1RA-6 exhibits off-target effects at higher concentrations.

  • Solution: Perform a cell viability assay, such as an MTT or LDH assay, to determine the cytotoxic concentration of S1RA-6. Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold.

  • Possible Cause: The vehicle (e.g., DMSO) is causing toxicity.

  • Solution: Run a vehicle control group to assess the effect of the solvent on cell viability. Ensure the final concentration of the vehicle is within acceptable limits.

Data Presentation

Table 1: In Vitro Dose-Response Data for S1RA-6

S1RA-6 Concentration (nM)Inhibition (%)
15.2 ± 1.1
1025.8 ± 3.4
5048.9 ± 4.2
10075.3 ± 5.1
50092.1 ± 2.9
100095.6 ± 2.3

Table 2: Preliminary In Vivo Dose-Finding Study with S1RA-6

Dose (mg/kg)Route of AdministrationObserved EfficacyAdverse Effects
1Intraperitoneal (IP)LowNone observed
5Intraperitoneal (IP)ModerateNone observed
10Intraperitoneal (IP)HighMild sedation
20Intraperitoneal (IP)HighSignificant sedation

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of S1RA-6 in a suitable vehicle (e.g., DMSO) and add them to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Sigma-1 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled Sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of S1RA-6.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of S1RA-6 that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizations

Sigma1_Signaling_Pathway S1RA6 S1RA-6 S1R Sigma-1 Receptor S1RA6->S1R antagonizes IP3R IP3 Receptor S1R->IP3R stabilizes Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Signaling Downstream Cellular Signaling Ca_release->Cell_Signaling

Caption: Sigma-1 receptor signaling pathway antagonism by S1RA-6.

Dosage_Optimization_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Dose-Response Curve (Determine IC50) B Cytotoxicity Assay (Determine Toxic Concentration) A->B C Specificity Assay (Off-target Effects) B->C D Pharmacokinetic Study (Determine Bioavailability) C->D Proceed if specific and non-toxic E Dose-Finding Study (Efficacy vs. Toxicity) D->E F Optimal In Vivo Dose E->F

Caption: Experimental workflow for S1RA-6 dosage optimization.

Troubleshooting_Guide Start High Variability in Results? Solubility Check S1RA-6 Solubility Start->Solubility Yes NoEffect No Observable Effect? Start->NoEffect No Cells Standardize Cell Culture Solubility->Cells Concentration Increase Concentration Range NoEffect->Concentration Yes Expression Confirm S1R Expression Concentration->Expression

Caption: Troubleshooting decision tree for S1RA-6 experiments.

"Sigma-1 receptor antagonist 6" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigma-1 Receptor Antagonist 6 (S1RA-6), also known as Compound 12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of S1RA-6 and strategies to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S1RA-6)?

A1: this compound (S1RA-6), identified as "Compound 12" in recent literature, is an antagonist of the Sigma-1 Receptor (σ1R) with the chemical name 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile. It has demonstrated robust antiallodynic effects in animal models of neuropathic pain[1][2].

Q2: What are the known or potential off-target effects of S1RA-6?

A2: While specific off-target screening panel data for S1RA-6 is not extensively published, its structural class (benzylpiperidine derivatives) and the general promiscuity of some sigma receptor ligands suggest potential interactions with other receptors. Historically, S1R antagonists have shown affinity for various off-targets, including:

  • Sigma-2 Receptor (σ2R): This is the most common off-target for S1R ligands.

  • GPCRs: Including dopaminergic, serotonergic, and opioid receptors.

  • Ion Channels: Such as calcium and potassium channels.

  • NMDA Receptors: The σ1R is known to modulate NMDA receptor function.

It is crucial for researchers to experimentally determine the selectivity profile of S1RA-6 in their specific assay systems.

Q3: Why is it important to consider off-target effects?

A3: Off-target effects can lead to a variety of issues in research, including:

  • Misinterpretation of Data: Observed effects may be incorrectly attributed to the antagonism of the σ1R when they are, in fact, due to interactions with another target.

  • Unwanted Side Effects: In in vivo studies, off-target binding can lead to unforeseen physiological effects, complicating the interpretation of the compound's primary activity.

  • Irreproducible Results: If off-target receptors are differentially expressed between cell lines or tissues, it can lead to variability in experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

You are observing variable responses to S1RA-6 across different cell lines or experimental setups.

Potential Cause: Off-target receptor expression. The cell lines you are using may express varying levels of off-target receptors for which S1RA-6 has some affinity.

Troubleshooting Steps:

  • Characterize Your Cell Line:

    • Perform RT-qPCR or Western blotting to determine the expression levels of the σ1R and potential off-target receptors (e.g., σ2R, relevant GPCRs).

    • Consider using a cell line with low or no endogenous expression of the σ1R as a negative control to identify off-target effects.

  • Use a Selective Agonist:

    • Co-administer a highly selective σ1R agonist (e.g., PRE-084). If the effects of S1RA-6 are on-target, they should be reversed or competed away by the agonist.

  • Perform a Competition Binding Assay:

    • Use a radiolabeled ligand for the suspected off-target receptor and see if S1RA-6 can displace it. This will help quantify the affinity of S1RA-6 for that specific off-target.

Issue 2: High Non-Specific Binding in Radioligand Binding Assays

You are experiencing high background noise in your binding assay, making it difficult to determine the specific binding to the σ1R.

Potential Cause: The radioligand or S1RA-6 is binding to components other than the receptor, such as lipids, proteins, or the filter membrane.

Troubleshooting Steps:

  • Optimize Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.

  • Adjust Protein Concentration: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg per well.

  • Modify Assay Buffer: Include bovine serum albumin (BSA) (e.g., 0.1-0.5%) to reduce non-specific binding to the assay tubes and filters.

  • Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Pre-treat Filters: Soak glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.

Issue 3: Unexpected Physiological Effects in In Vivo Studies

You are observing behavioral or physiological effects in your animal models that are not typically associated with σ1R antagonism.

Potential Cause: Off-target effects in the central nervous system (CNS) or peripheral tissues.

Troubleshooting Steps:

  • Dose-Response Curve: Establish a clear dose-response relationship for both the desired therapeutic effect and the unexpected side effect. This may reveal a therapeutic window where the on-target effects are maximized and off-target effects are minimized.

  • Use Knockout Animals: If available, use σ1R knockout mice to confirm that the therapeutic effect is indeed mediated by the σ1R. If the effect persists in knockout animals, it is likely an off-target effect.

  • Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the nature of the off-target effects (e.g., rotarod for motor coordination, open field test for locomotor activity, elevated plus maze for anxiety).

  • Ex Vivo Biodistribution: Analyze the distribution of S1RA-6 in different tissues to see if it accumulates in areas rich in potential off-target receptors.

Data on Off-Target Affinities of Sigma-1 Receptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of several S1R antagonists for the σ1R and common off-targets. This data can be used as a reference to understand the selectivity profiles of different chemical scaffolds. Data for S1RA-6 (Compound 12) is currently limited in the public domain.

Compoundσ1R (Ki nM)σ2R (Ki nM)Other Off-Targets (Ki nM)Reference
Haloperidol 2.3-D2 (~1), D3 (~0.7)[3]
NE-100 <10--[3]
BD-1063 <10--[3]
S1RA (E-52862) 17>10,000-[3]
PW507 7.5--[4]
SI 1/13 --σ2R/σ1R ratio: 886[1]
SI 1/28 6.12,583-[1]

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of S1RA-6 for a suspected off-target receptor.

Materials:

  • Membrane preparation from cells expressing the off-target receptor.

  • Radioligand specific for the off-target receptor.

  • Unlabeled S1RA-6.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add a fixed concentration of the radioligand (at its Kd) and a fixed amount of membrane protein to each well.

  • Competition: Add increasing concentrations of S1RA-6 to the wells. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand for the off-target receptor).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of S1RA-6. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay can be used to assess the effect of S1RA-6 on GPCRs that signal through the Gq pathway, a common off-target class.

Materials:

  • Cells expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • S1RA-6.

  • A known agonist for the GPCR.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of S1RA-6 to the wells and incubate.

  • Agonist Stimulation: Add a known agonist for the GPCR of interest to stimulate calcium release.

  • Fluorescence Reading: Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Compare the calcium response in the presence and absence of S1RA-6. An antagonistic effect would be observed as a decrease in the agonist-induced calcium signal.

Visualizations

Signaling Pathway of Sigma-1 Receptor

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_targets Client Proteins s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active dissociation agonist Agonist (e.g., PRE-084) agonist->s1r_bip binds antagonist Antagonist (S1RA-6) antagonist->s1r_active blocks stress Cellular Stress stress->s1r_bip ion_channel Ion Channels (e.g., Ca²⁺, K⁺) s1r_active->ion_channel modulates gpcr GPCRs s1r_active->gpcr modulates nmda NMDA Receptors s1r_active->nmda modulates cellular_response Modulation of Cellular Signaling ion_channel->cellular_response gpcr->cellular_response nmda->cellular_response

Caption: Simplified signaling pathway of the Sigma-1 Receptor.

Experimental Workflow for Off-Target Identification

off_target_workflow start Start: Unexpected Experimental Result hypothesis Hypothesize Off-Target Effect start->hypothesis binding_assay Radioligand Binding Assay (Determine Ki for off-target) hypothesis->binding_assay Biochemical functional_assay Functional Assay (e.g., Calcium Mobilization) hypothesis->functional_assay Cellular data_analysis Analyze Data: Confirm Off-Target Interaction binding_assay->data_analysis functional_assay->data_analysis data_analysis->start No, re-evaluate mitigation Mitigation Strategy data_analysis->mitigation Yes end End: Refined Experimental Design mitigation->end troubleshooting_nsb start High Non-Specific Binding Observed q1 Is radioligand concentration > Kd? start->q1 s1 Reduce radioligand concentration q1->s1 Yes q2 Is protein concentration too high? q1->q2 No end Re-run Assay s1->end s2 Titrate down protein concentration q2->s2 Yes q3 Is washing sufficient? q2->q3 No s2->end s3 Increase wash steps/volume (use ice-cold buffer) q3->s3 No q4 Is there binding to the filter? q3->q4 Yes s3->end s4 Pre-soak filters (e.g., with PEI) q4->s4 Yes q4->end No s4->end

References

Improving the stability of "Sigma-1 receptor antagonist 6" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sigma-1 Receptor Antagonist 6

Welcome to the technical support center for this compound (Compound 12). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability in solution.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q1: I dissolved this compound in an aqueous buffer for my assay, but the solution became cloudy and a precipitate formed. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the compound has exceeded its aqueous solubility limit.

Immediate Actions:

  • Do not use the precipitated solution: The actual concentration will be unknown and lower than intended.

  • Prepare a fresh dilution: Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the antagonist in your assay.

  • Optimize Co-Solvent Concentration: While pure aqueous buffers are often desired, a small percentage of an organic co-solvent can maintain solubility.

    • DMSO: Many cell lines can tolerate DMSO up to 0.5%, but this must be validated. Always include a vehicle control with the same final DMSO concentration to rule out solvent-induced artifacts.[1]

  • Adjust Solution pH: The solubility of ionizable compounds can be highly dependent on pH.[1] If the structure of this compound contains ionizable groups (e.g., amines), altering the pH of your buffer may significantly improve solubility.

  • Use a Different Solvent System: If DMSO is not suitable, other biocompatible solvents or formulation approaches like cyclodextrin (B1172386) complexes can be explored to enhance solubility.[2]

Q2: My analytical results (e.g., HPLC, LC-MS) show new peaks appearing over time, suggesting the compound is degrading in my solution. How can I improve its stability?

A2: The appearance of new peaks is a clear indicator of chemical degradation. The stability of a compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. Identifying the degradation pathway is key to preventing it.

Troubleshooting Workflow:

cluster_solutions Implement Mitigation Strategy start Degradation Suspected (New HPLC Peaks) forced_degradation Perform Forced Degradation Study start->forced_degradation identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) forced_degradation->identify_pathway ph_opt Optimize pH (Use Buffer) identify_pathway->ph_opt  Hydrolysis antioxidant Add Antioxidant (e.g., Ascorbic Acid) identify_pathway->antioxidant  Oxidation light_protect Protect from Light (Amber Vials) identify_pathway->light_protect  Photolysis temp_control Control Temperature (Store at 4°C or -20°C) identify_pathway->temp_control  Thermal validate Validate Stability of Optimized Solution ph_opt->validate antioxidant->validate light_protect->validate temp_control->validate

Caption: Troubleshooting workflow for suspected compound degradation.

Recommended Actions:

  • pH Optimization: Test the compound's stability in a range of buffers (e.g., pH 5, 7.4, 9). Hydrolysis is a common degradation pathway that is often pH-dependent.

  • Protect from Light: Photodegradation can be a significant issue.[3] Prepare and store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Control Temperature: Store stock solutions and working solutions at appropriate temperatures. As a general rule, store stock solutions at -20°C or -80°C and freshly prepared working solutions on ice or at 4°C for the duration of an experiment.

  • Minimize Oxidation: If the compound is susceptible to oxidation, consider de-gassing your buffers or adding a small amount of an antioxidant (e.g., ascorbic acid, EDTA).[2]

The following table summarizes hypothetical stability data for this compound under various stress conditions to illustrate these concepts.

ConditionBuffer/SolventTemperatureDuration% DegradationPrimary Degradation Pathway
Acidic 0.1 M HCl60°C24 hours15.2%Hydrolysis
Neutral PBS, pH 7.460°C24 hours2.5%-
Basic 0.1 M NaOH60°C24 hours22.8%Hydrolysis
Oxidative 3% H₂O₂ in PBS25°C8 hours18.5%Oxidation
Photolytic PBS, pH 7.425°C24 hours12.1%Photolysis
Thermal PBS, pH 7.480°C48 hours8.9%Thermal Degradation

This is example data and should be confirmed experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended. The compound is typically soluble to ≥10 mM in DMSO. For long-term storage, aliquoting the DMSO stock solution into single-use vials and storing at -20°C or -80°C is best practice to prevent degradation from repeated freeze-thaw cycles.[4]

Q2: How should I store the solid (powder) form of this compound?

A2: The solid form of the compound is generally more stable than solutions. It should be stored at room temperature in a dry, dark place.[5] Refer to the Certificate of Analysis provided with your specific lot for precise storage recommendations.

Q3: What is the expected stability of the compound in cell culture media?

A3: The stability in complex aqueous solutions like cell culture media can be limited and should be determined empirically. Media components can interact with the compound, and the physiological pH and temperature (37°C) can accelerate degradation. It is strongly recommended to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in the incubator before analysis.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions—such as high heat, acid, base, oxidizing agents, and intense light—to accelerate its degradation.[6][7] These studies are critical for:

  • Identifying Potential Degradants: Understanding what impurities might form under storage or handling.[6]

  • Elucidating Degradation Pathways: Determining if the molecule is sensitive to hydrolysis, oxidation, etc.[6]

  • Developing Stability-Indicating Methods: Ensuring your analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products.[3]

Generally, aiming for 5-20% degradation is considered optimal for these studies.[3][8]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a standard workflow for investigating the stability of this compound.

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Incubate 2 mL of the stock solution at 60°C in the dark.

    • Photodegradation: Expose 2 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Cool thermal samples to room temperature.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately via a validated stability-indicating HPLC method.

Protocol 2: HPLC-Based Stability-Indicating Method

This protocol provides a starting point for an analytical method to separate the parent compound from its potential degradants.

Methodology:

  • Instrumentation: HPLC system with a UV or DAD detector and a mass spectrometer (optional but recommended for peak identification).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar degradants and the hydrophobic parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 254 nm, or scan for lambda max).

  • Analysis: Integrate all peaks and calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Ensure mass balance is conserved (the sum of all peak areas should remain constant).

Relevant Signaling Pathway

The stability of this compound is critical for accurately probing its role in cellular signaling. The Sigma-1 receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates various signaling pathways, including calcium homeostasis and ER stress responses.[9][10][11]

cluster_drug Pharmacological Intervention cluster_receptor Receptor Level cluster_downstream Downstream Cellular Effects Antagonist6 Sigma-1 Receptor Antagonist 6 S1R Sigma-1 Receptor (σ1R) Antagonist6->S1R Blocks Ca_Signaling Modulation of Ca²⁺ Signaling S1R->Ca_Signaling Regulates ER_Stress Altered ER Stress Response S1R->ER_Stress Regulates Neuronal_Excitability Reduced Neuronal Excitability S1R->Neuronal_Excitability Modulates Therapeutic_Effect Therapeutic Effect (e.g., Antinociception) Ca_Signaling->Therapeutic_Effect ER_Stress->Therapeutic_Effect Neuronal_Excitability->Therapeutic_Effect

Caption: Simplified signaling pathway involving the Sigma-1 receptor.

References

Technical Support Center: Sigma-1 Receptor Antagonist 6 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sigma-1 (σ1) receptor antagonists in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and navigate the complexities of σ1 receptor pharmacology in vivo.

Frequently Asked Questions (FAQs)

Q1: We observed a lack of efficacy of our σ1 receptor antagonist in a pain model where other antagonists have been effective. What could be the reason?

A1: The efficacy of σ1 receptor antagonists can be highly dependent on the specific pain model and underlying pathology. For instance, the selective σ1 receptor antagonist E-52862 (S1RA/MR309) showed significant pain relief in patients with chronic postsurgical neuropathic pain but failed to differentiate from placebo in a Phase II clinical trial for painful diabetic neuropathy.[1][2] This suggests that the contribution of σ1 receptors to the pain phenotype may vary between different neuropathic conditions.

Troubleshooting Steps:

  • Re-evaluate the Pain Model: Confirm that the chosen animal model has a significant and validated σ1 receptor-dependent component. Literature review is critical.

  • Consider Pharmacokinetics: Issues with drug absorption, distribution, metabolism, or excretion (ADME) can lead to insufficient target engagement. Ensure the dosing regimen is appropriate for the specific compound and animal model. The clinical development of E-52862 was partly discontinued (B1498344) due to poor oral bioavailability and low efficacy.[3]

  • Check for Tolerance: While some studies suggest σ1 receptor antagonists do not induce tolerance, this may not be universally true for all compounds or chronic dosing paradigms.[4]

  • Investigate Off-Target Effects: Ensure the antagonist is highly selective for the σ1 receptor. Off-target activities can confound results.

Q2: Our σ1 receptor antagonist is showing unexpected sex-dependent effects on motivated behavior. Is this a known phenomenon?

A2: Yes, sex- and energy balance-dependent effects of σ1 receptor antagonists have been reported. For example, the σ1 receptor antagonist PD144418 was found to selectively reduce the motivation for food in female rats, but not males, specifically during a state of negative energy balance (i.e., after food deprivation).[5] When sated, the highest dose of PD144418 attenuated the breakpoint for sucrose (B13894) pellets in both sexes.[5]

Troubleshooting Steps:

  • Analyze Data by Sex: Always analyze behavioral data from male and female animals separately.

  • Control for Hormonal Cycles: In female rodents, consider the stage of the estrous cycle, as hormonal fluctuations can influence behavior and drug responses.

  • Standardize Metabolic State: Be aware that the energy balance of the animal (sated vs. food-deprived) can significantly impact the behavioral effects of σ1 receptor antagonists.[5]

Q3: We are seeing effects on depressive-like or manic-like behaviors, but not on general anxiety. Is this expected?

A3: This is a plausible outcome. Studies have shown that σ1 receptor antagonists can have specific effects on mood-related behaviors without producing a broad anxiolytic profile. For instance, in a mouse model of osteoarthritis, the σ1 receptor antagonist E-52862 reduced depressive-like behavior but did not alter anxiety-like behavior in the elevated plus-maze. Furthermore, σ1 receptor antagonists like S1RA and PD144418 have been shown to normalize manic-like behaviors in specific animal models without affecting normal or depressive-like states.

Troubleshooting Steps:

  • Use a Battery of Behavioral Tests: Employ a range of behavioral paradigms to assess different aspects of emotionality (e.g., forced swim test for depressive-like behavior, elevated plus maze for anxiety, open field test for locomotor activity).

  • Consider the "State-Dependency" of Effects: The effects of σ1 receptor antagonists may be more pronounced in pathological states. Their impact on "normal" anxiety levels may be minimal.

Troubleshooting Guides

Issue 1: Inconsistent results in locomotor activity tests.
  • Problem: The σ1 receptor antagonist sometimes increases, sometimes decreases, or has no effect on locomotor activity.

  • Possible Causes & Solutions:

    • Baseline Activity Levels: The effect of a σ1 receptor antagonist on locomotor activity can depend on the animal's baseline state. For example, PD144418 does not suppress basal locomotor activity in mice but does attenuate cocaine-induced hyperactivity.[6]

    • Test Environment: The novelty and lighting of the testing arena can influence baseline activity and the effects of the compound. Ensure consistent environmental conditions.

    • Dose-Response Relationship: The effect on locomotion may be dose-dependent. A comprehensive dose-response study is recommended.

Issue 2: Difficulty replicating anti-addictive or anti-reward effects.
  • Problem: The σ1 receptor antagonist is not reducing drug-seeking or reward-motivated behavior as expected from the literature.

  • Possible Causes & Solutions:

    • Type of Reinforcer: The effectiveness of a σ1 receptor antagonist can vary depending on the reinforcing substance or natural reward.

    • Behavioral Paradigm: The specific paradigm used to measure reward is crucial. For example, σ1 receptor antagonists may be more effective in paradigms of reinstatement of drug-seeking (relapse) than in primary self-administration.

    • Interaction with other Neurotransmitter Systems: The σ1 receptor modulates dopaminergic and other neurotransmitter systems involved in reward. The specific balance of these systems in your model may influence the outcome.

Data Presentation

Table 1: Summary of E-52862 (S1RA) Phase II Clinical Trial in Painful Diabetic Neuropathy

ParameterE-52862 (n=85)Placebo (n=78)p-value
Mean Baseline Pain Score (NRS) 5.35.4-
Week 4 Mean Change from Baseline -2.2-2.10.766
Treatment-Emergent Adverse Events 34.1%26.9%-

Data from Gálvez et al., 2024.[1][2] Note the high placebo response rate, which may have masked the efficacy of E-52862 in this patient population.

Table 2: Effect of PD144418 (10 µmol/kg) on Operant Responding for Food

ConditionSexBehavioral MeasureEffect of PD144418
Sated Male & FemaleBreakpoint for Sucrose (Progressive Ratio)Attenuated
Food-Deprived MaleBreakpoint for Sucrose (Progressive Ratio)No significant alteration
Food-Deprived FemaleBreakpoint for Sucrose (Progressive Ratio)No significant alteration
Food-Deprived FemaleNumber of Earned ReinforcersAltered

Data from Tapia et al., 2019.[5]

Experimental Protocols

Protocol 1: Operant Responding for Food Reward (PD144418 Study)
  • Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.

  • Procedure:

    • Training: Rats are trained to press a lever for food rewards (e.g., sucrose pellets) on a fixed-ratio schedule, gradually increasing to the desired schedule.

    • Progressive Ratio (PR) Schedule: Following stable responding on a fixed-ratio schedule, animals are transitioned to a PR schedule where the number of lever presses required for each subsequent reward increases. The "breakpoint" is the highest number of presses an animal is willing to make for a single reward and is a measure of motivation.

    • Drug Administration: PD144418 or vehicle is administered at a specified time before the operant session.

    • Data Collection: The number of active and inactive lever presses, rewards earned, and the breakpoint are recorded.

    • Energy Balance Manipulation: To test for energy balance-dependent effects, animals are either tested in their normal sated state or after a period of food deprivation (e.g., 24 hours).

Protocol 2: Osteoarthritis Pain Model and Von Frey Test (E-52862 Study)
  • Induction of Osteoarthritis:

    • Mice are anesthetized.

    • A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and pain. Control animals receive a saline injection.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Mice are placed on an elevated mesh platform and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • A positive response is recorded as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

  • Drug Administration: E-52862 or vehicle is administered, and mechanical thresholds are assessed at various time points post-injection.[4]

Mandatory Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PM Plasma Membrane S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1R (Active) S1R_BiP->S1R Stress / Agonist BiP BiP S1R->BiP IP3R IP3 Receptor S1R->IP3R Stabilizes S1R_PM σ1R S1R->S1R_PM Translocation Ca_Mito Ca2+ influx IP3R->Ca_Mito Ca2+ Release ATP ATP Production Ca_Mito->ATP GPCR GPCRs (e.g., Opioid) IonChannel Ion Channels (e.g., NMDA-R, K+) S1R_PM->GPCR Modulates S1R_PM->IonChannel Modulates Antagonist σ1R Antagonist (e.g., S1RA, PD144418) Antagonist->S1R Inhibits Dissociation

Caption: Sigma-1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow_Troubleshooting cluster_protocol Experimental Protocol Review cluster_compound Compound-Specific Factors cluster_analysis Data Analysis and Interpretation start Unexpected Behavioral Result (e.g., Lack of Efficacy, Sex Difference) protocol_check Verify Dosing, Route, and Timing start->protocol_check pk_check Consider Pharmacokinetics (PK) and Bioavailability start->pk_check stats_check Stratify Data (e.g., by sex, baseline) start->stats_check model_check Re-evaluate Animal Model (Pathology, Strain, Sex) protocol_check->model_check behavior_check Assess Behavioral Paradigm (Apparatus, Parameters) model_check->behavior_check end Refined Hypothesis and Experimental Design behavior_check->end selectivity_check Confirm Selectivity (Off-Target Effects) pk_check->selectivity_check selectivity_check->end lit_check Consult Literature for Context-Dependent Effects stats_check->lit_check lit_check->end

References

Technical Support Center: Synthesis of Sigma-1 Receptor Antagonist S1RA (E-52862)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the selective Sigma-1 (σ1) receptor antagonist, 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, also known as S1RA or E-52862. This guide provides detailed troubleshooting for common challenges encountered during the synthesis, comprehensive FAQs, and complete experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may face during the synthesis of S1RA, presented in a question-and-answer format.

Synthesis of Intermediate 1: 5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol

Q1: My yield for the pyrazole (B372694) formation is low. What are the common causes and how can I improve it?

A1: Low yields in the cyclocondensation reaction between 2-naphthylhydrazine and ethyl acetoacetate (B1235776) are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.

  • Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol (B145695) or acetic acid). Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux.

  • Purity of Reactants: Impurities in either the 2-naphthylhydrazine or ethyl acetoacetate can lead to side products. Use freshly distilled or high-purity reagents if you suspect contamination.

  • pH Control: In some variations of the Knorr pyrazole synthesis, the pH can influence the reaction rate and selectivity. If using a catalytic amount of acid, ensure it is appropriately measured.

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the pyrazole synthesis?

A2: The reaction of a substituted hydrazine (B178648) with an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. For the synthesis of the desired 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol, the reaction conditions are generally optimized to favor this isomer.

  • Reaction Conditions: The established protocols for this synthesis are designed to yield the desired isomer as the major product. Deviations from the recommended solvent and temperature could potentially alter the isomeric ratio.

  • Purification: If a minor regioisomer is formed, it can typically be removed during the purification step. Recrystallization is often effective in isolating the desired product.

Synthesis of Final Product: 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA)

Q3: The O-alkylation (etherification) step is not proceeding as expected. What should I check?

A3: The Williamson ether synthesis to couple the pyrazolol intermediate with 4-(2-chloroethyl)morpholine (B1582488) can be challenging.

  • Base Strength and Stoichiometry: A common issue is incomplete deprotonation of the pyrazolol. Ensure you are using a sufficiently strong base (e.g., potassium carbonate, sodium hydride) and the correct stoichiometric amount. The base should be anhydrous, as water can quench the reaction.

  • Leaving Group: While 4-(2-chloroethyl)morpholine is commonly used, the corresponding bromide or iodide leaving groups are more reactive and could improve the reaction rate if the chloride is unreactive.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

Q4: I am having difficulty purifying the final product. What are the best practices for purifying a basic compound like S1RA?

A4: The basic nature of the morpholine (B109124) nitrogen in S1RA can lead to tailing on silica (B1680970) gel chromatography and make purification challenging.

  • Column Chromatography:

    • Deactivating Silica Gel: To minimize tailing, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (B128534) (typically 1-2%).

    • Solvent System: A gradient elution of dichloromethane/methanol or ethyl acetate/methanol with a small percentage of triethylamine is often effective.

  • Acid-Base Extraction: An alternative purification method is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic S1RA will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of S1RA.

Table 1: Reactants and Conditions for the Synthesis of 5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol

ReactantMolecular Weight ( g/mol )MolesEquivalents
2-Naphthylhydrazine hydrochloride194.661.01.0
Ethyl acetoacetate130.141.11.1
Solvent Acetic Acid--
Temperature Reflux--
Reaction Time 4 hours--
Typical Yield ~70-80%--

Table 2: Reactants and Conditions for the Synthesis of S1RA

ReactantMolecular Weight ( g/mol )MolesEquivalents
5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol224.261.01.0
4-(2-Chloroethyl)morpholine hydrochloride186.081.21.2
Potassium Carbonate (K₂CO₃)138.213.03.0
Solvent N,N-Dimethylformamide (DMF)--
Temperature 80 °C--
Reaction Time 16 hours--
Typical Yield ~85-95%--

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol
  • A mixture of 2-naphthylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice water, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Protocol 2: Synthesis of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA)
  • To a solution of 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq) is added to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final product as a white solid.

Visualizations

Synthesis_Workflow react1 2-Naphthylhydrazine + Ethyl Acetoacetate step1 Cyclocondensation (Knorr Pyrazole Synthesis) react1->step1 intermediate 5-Methyl-1-(naphthalen-2-yl) -1H-pyrazol-3-ol step2 O-Alkylation (Williamson Ether Synthesis) intermediate->step2 react2 4-(2-Chloroethyl)morpholine react2->step2 final_product S1RA (Final Product) step1->intermediate step2->final_product Troubleshooting_Logic start Low Yield or Impure Product check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Verify Reaction Conditions (T, t) start->check_conditions purification_issue Purification Method Ineffective start->purification_issue column_chrom Optimize Column Chromatography (add base, change solvent) purification_issue->column_chrom Yes acid_base Perform Acid-Base Extraction purification_issue->acid_base Yes recrystallize Recrystallize from Appropriate Solvent purification_issue->recrystallize Yes success Pure Product Obtained column_chrom->success acid_base->success recrystallize->success

"Sigma-1 receptor antagonist 6" dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sigma-1 Receptor Antagonist 6 (S1RA), also widely known as E-52862 or MR-309. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this selective sigma-1 receptor (σ1R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the binding affinity of S1RA to the sigma-1 receptor?

A1: S1RA is a high-affinity, selective antagonist for the sigma-1 receptor. The reported binding affinity (Ki) can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used. Below is a summary of reported values.

Q2: I am observing a bell-shaped or U-shaped dose-response curve. Is this expected?

A2: Yes, non-monotonic (e.g., bell-shaped or U-shaped) dose-response curves have been reported for ligands acting at the sigma-1 receptor.[1] This phenomenon, where the response decreases at higher concentrations after an initial increase (or vice versa), can be attributed to several factors. See the troubleshooting guide below for a more detailed explanation and mitigation strategies.

Q3: What are the known off-target effects of S1RA?

A3: S1RA is highly selective for the sigma-1 receptor over the sigma-2 receptor.[2] However, at higher concentrations, some off-target activity may be observed. For instance, moderate antagonistic activity at the human 5-HT₂B receptor has been reported.[3] It is crucial to use the lowest effective concentration to minimize potential off-target effects.[4]

Q4: What is the proposed mechanism of action for S1RA's antagonism?

A4: The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can modulate various downstream effectors, including ion channels and other receptors. S1RA, as an antagonist, is thought to prevent these downstream effects by stabilizing the sigma-1 receptor in an inactive conformation or preventing its interaction with client proteins.[6]

Data Presentation

The following tables summarize key quantitative data for S1RA (E-52862) from various sources. Note that values can differ based on the specific experimental setup.

Table 1: Binding Affinity (Ki) of S1RA

TargetSpeciesKi (nM)Reference(s)
Sigma-1 Receptor (σ1R)Human17[3]
Sigma-1 Receptor (σ1R)Guinea Pig23.5[3]
Sigma-2 Receptor (σ2R)Guinea Pig>1000[7]
Sigma-2 Receptor (σ2R)Rat9300[3]
5-HT₂B ReceptorHuman328[3]

Table 2: Functional Activity (IC50/ED50) of S1RA

Assay TypeModel SystemEffectValueReference(s)
Formalin-induced painMiceMechanical HypersensitivityED50 = 35.9 mg/kg[8]
Carrageenan-induced painMiceThermal HypersensitivityED50 = 27.9 mg/kg[8]
Capsaicin-induced painMiceMechanical HypersensitivityDose-dependent inhibition[6]
Sciatic nerve injuryMiceMechanical & Thermal HypersensitivityDose-dependent inhibition[6]
Intracellular Calcium Response (to AITC)HEK293 cells expressing TRPA1Inhibition100 µM (4h incubation)[3]
5-HT₂B Receptor Antagonism-InhibitionIC50 = 4.7 µM[7]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with S1RA.

Issue 1: Inconsistent IC50/EC50 Values or Non-Sigmoidal Dose-Response Curves

  • Question: My dose-response curve for S1RA is not a classic sigmoidal shape; instead, it is bell-shaped (biphasic). Why is this happening and how can I address it?

  • Answer: A bell-shaped or non-monotonic dose-response is a known characteristic of some sigma-1 receptor ligands.[1][9] This can be due to several factors:

    • Off-target effects: At higher concentrations, S1RA might engage with other targets, leading to a confounding biological response that opposes or masks the sigma-1 receptor-mediated effect.[10]

    • Receptor Desensitization: High concentrations of the antagonist could lead to receptor internalization or desensitization, reducing the observable effect.

    • Complex Biological System: The observed response may be the net result of multiple downstream pathways, some of which may be activated or inhibited at different concentration ranges of the antagonist.

    Troubleshooting Steps:

    • Optimize Concentration Range: Use a wider range of concentrations with more data points around the peak and subsequent decline of the curve to better define the biphasic nature.

    • Reduce Incubation Time: For functional assays, shorter incubation times may minimize receptor desensitization or secondary cellular responses.

    • Use a Simpler System: If possible, use a recombinant cell line expressing only the sigma-1 receptor to reduce the complexity of the biological response.

    • Consider Off-Target Blockade: If a specific off-target is suspected (e.g., 5-HT₂B receptor), consider co-incubating with a selective antagonist for that target to isolate the sigma-1 receptor-mediated effect.

    • Data Analysis: Use a non-linear regression model specifically designed for bell-shaped curves to analyze your data.[11]

Issue 2: High Variability Between Experimental Repeats

  • Question: I am observing significant variability in my results between different experimental runs. What are the potential sources of this variability?

  • Answer: High variability can stem from several sources in both binding and functional assays.

    • Reagent Consistency: Ensure all reagents, including the antagonist stock solution, buffers, and radioligands, are prepared fresh and consistently for each experiment.

    • Cell Health and Passage Number: In cell-based assays, cell health, density, and passage number can significantly impact the response. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.

    • Incubation Conditions: Temperature and incubation time must be strictly controlled.

    • Assay-Specific Parameters: For binding assays, ensure complete and consistent washing to remove unbound radioligand. For functional assays, ensure consistent stimulation with the agonist.

Issue 3: No Observable Antagonist Effect

  • Question: I am not observing any antagonist effect of S1RA in my functional assay. What could be the problem?

  • Answer: This could be due to several factors related to the experimental setup.

    • Agonist Concentration: In an antagonist assay, the concentration of the agonist used is critical. If the agonist concentration is too high, it may be difficult for the antagonist to compete effectively. An agonist concentration at or near its EC80 is often recommended.

    • Cell Line Expression: Confirm that your cell line expresses a sufficient level of functional sigma-1 receptors.

    • Compound Integrity: Verify the integrity and concentration of your S1RA stock solution.

    • Assay Sensitivity: The chosen functional readout may not be sensitive enough to detect the effects of sigma-1 receptor antagonism. Consider alternative functional assays.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity (Ki) of S1RA.

  • Materials:

    • Membrane preparation from cells or tissues expressing sigma-1 receptors.

    • Radioligand: --INVALID-LINK---pentazocine is commonly used for sigma-1 receptors.[2]

    • S1RA (E-52862) stock solution.

    • Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

    • Add increasing concentrations of S1RA to the appropriate wells.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of haloperidol).

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of S1RA and determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This protocol provides a framework for assessing the functional antagonism of S1RA on agonist-induced calcium mobilization. This often requires a cell line co-expressing the sigma-1 receptor and a promiscuous G-protein (like Gαqi5) to couple the receptor to the calcium signaling pathway.

  • Materials:

    • CHO or HEK293 cells stably co-expressing the human sigma-1 receptor and a promiscuous G-protein.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known sigma-1 receptor agonist (e.g., PRE-084).

    • S1RA stock solution.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • 96- or 384-well black-walled, clear-bottom plates.

    • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed the cells in the microplates and allow them to adhere and grow to an appropriate confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of S1RA to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a fixed concentration of the sigma-1 agonist (e.g., at its EC80) to all wells and immediately begin recording the change in fluorescence over time.

    • The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.

    • Plot the response against the logarithm of the S1RA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: Simplified signaling pathway of the Sigma-1 receptor and the inhibitory action of S1RA.

Experimental_Workflow start Start: Characterize S1RA Activity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay dose_response Generate Dose-Response Curve (Determine IC50) binding_assay->dose_response functional_assay->dose_response analyze_curve Analyze Curve Shape dose_response->analyze_curve sigmoidal Sigmoidal Curve? analyze_curve->sigmoidal troubleshoot Troubleshoot Inconsistencies (e.g., Bell-Shaped Curve) sigmoidal->troubleshoot No end End: Characterized Antagonist Profile sigmoidal->end Yes optimize Optimize Assay Conditions troubleshoot->optimize optimize->functional_assay

Caption: General experimental workflow for characterizing S1RA.

Troubleshooting_Flowchart cluster_non_monotonic Non-Monotonic Curve Troubleshooting cluster_variability High Variability Troubleshooting start Inconsistent Dose-Response Curve check_shape Is the curve non-monotonic (e.g., bell-shaped)? start->check_shape off_target Consider Off-Target Effects at High Concentrations check_shape->off_target Yes reagents Check Reagent Preparation and Stability check_shape->reagents No (High Variability) desens Investigate Receptor Desensitization off_target->desens optimize_conc Optimize Concentration Range desens->optimize_conc cells Verify Cell Health, Density, and Passage reagents->cells conditions Ensure Consistent Incubation Conditions cells->conditions

Caption: Troubleshooting flowchart for inconsistent dose-response curves with S1RA.

References

Refining experimental protocols for "Sigma-1 receptor antagonist 6"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with Sigma-1 Receptor Antagonist 6. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions as a competitive antagonist at the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2][3] Under normal conditions, σ1R is bound to the binding immunoglobulin protein (BiP).[2] Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and modulates various downstream signaling pathways.[1] By binding to the receptor, this compound prevents the conformational changes induced by σ1R agonists, thereby inhibiting its chaperone activity. This can impact intracellular calcium signaling, ion channel function, and neuronal excitability.[2][4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo studies, a common formulation involves a mixture of DMSO, Tween 80, and saline.[6] It is crucial to test the solubility of the compound in a small amount of solvent first. For long-term storage, the powdered form of the antagonist should be kept at -20°C.[6] In solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[6]

Q3: What are the potential off-target effects of this compound?

A3: While "this compound" is designed for selectivity, researchers should remain aware of potential off-target binding, a common challenge with σ1R ligands.[7] Potential off-target interactions could include the sigma-2 receptor (σ2R), NMDA receptors, and opioid receptors.[8][9] It is advisable to perform counter-screening assays against a panel of common CNS targets to determine the selectivity profile of the specific batch of the compound being used.

Q4: How can I differentiate between agonist and antagonist activity of a sigma-1 receptor ligand?

A4: Differentiating between σ1R agonists and antagonists can be challenging due to the lack of universally accepted in vitro functional assays.[7][10] However, several predictive approaches can be employed. Behavioral pharmacologic assays, such as models of pain, can be indicative; for instance, σ1R antagonists have been shown to produce antinociceptive effects in models of neuropathic pain.[7][10] Competition binding assays with phenytoin (B1677684) (DPH), an allosteric modulator, can also help distinguish between agonists and antagonists.[10] Additionally, functional assays like monitoring neurite outgrowth in PC12 cells or measuring changes in intracellular calcium levels upon stimulation can provide insights into the functional activity of the ligand.[2][11]

Troubleshooting Guides

In Vitro Experiments

Q: My in vitro results with this compound are inconsistent. What could be the cause?

A: Inconsistent in vitro results can stem from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Visually inspect your solutions for any precipitation. It may be necessary to adjust the solvent or use a vehicle that enhances solubility.

  • Cell Line Variability: The expression levels of the Sigma-1 receptor can vary between cell lines and even with passage number. Regularly verify receptor expression using techniques like Western blotting or qPCR.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence the binding and activity of the antagonist. Optimize these parameters for your specific assay.

Q: I am observing unexpected cellular toxicity in my cell cultures treated with this compound. What should I do?

A: Unforeseen cytotoxicity can be addressed by:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the concentration at which toxicity occurs. Use concentrations well below the toxic threshold for your functional assays.

  • Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not the cause of toxicity. Run a vehicle-only control at the same concentration used for the antagonist.

  • Purity of the Compound: Impurities in the compound batch could be responsible for the toxic effects. If possible, verify the purity of your antagonist using analytical techniques like HPLC-MS.

  • Off-Target Effects: The observed toxicity might be due to the antagonist binding to other cellular targets. Consider investigating the expression of potential off-target receptors in your cell line.

In Vivo Experiments

Q: The in vivo efficacy of this compound in my animal model of neuropathic pain is lower than expected. What are possible reasons?

A: Suboptimal in vivo efficacy can be due to:

  • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient penetration of the blood-brain barrier.[12] Conduct pharmacokinetic studies to assess the concentration of the antagonist in plasma and the target tissue.

  • Dosing Regimen: The dose and frequency of administration may not be optimal. Perform a dose-escalation study to find the most effective dose. Consider different routes of administration (e.g., intraperitoneal, oral, intravenous).

  • Animal Model Variability: The pathophysiology of the chosen animal model can influence the effectiveness of the antagonist. Ensure the model is well-characterized and appropriate for studying the Sigma-1 receptor's role in neuropathic pain.

  • Behavioral Testing: The timing of behavioral assessments relative to compound administration is critical. Ensure that the testing window aligns with the peak concentration of the antagonist in the central nervous system.

Q: I am observing unexpected behavioral side effects in my animals treated with this compound. How should I proceed?

A: Unexpected behavioral effects warrant further investigation:

  • Locomotor Activity: Assess the animals' general locomotor activity using an open field test to rule out sedation or hyperactivity that could confound the results of other behavioral assays.[8]

  • Motor Coordination: Use tests like the rotarod to evaluate if the antagonist affects motor coordination.

  • Anxiety and Depression-like Behaviors: Employ assays such as the elevated plus-maze or forced swim test to determine if the compound has anxiolytic, anxiogenic, or antidepressant-like effects.[8]

  • Off-Target Engagement: The observed side effects might be a consequence of the antagonist interacting with other receptors in the brain.

Quantitative Data

Table 1: In Vitro Binding Affinities of Selected Sigma-1 Receptor Ligands

CompoundReceptorKi (nM)SpeciesReference
This compound (SI 1/28) σ1R6.1Not Specified[7]
σ2R2583Not Specified[7]
NE-100 σ1R0.8Rat Brain[13]
BD-1063 σ1R3.2Guinea Pig Brain[9]
E-52862 (MR309) σ1R17Not Specified[12]
Haloperidol (B65202) σ1R2.8Rat Brain[10]

Table 2: In Vivo Efficacy of Selected Sigma-1 Receptor Antagonists in Pain Models

CompoundAnimal ModelEffectED50 (mg/kg, i.p.)Reference
SI 1/28 Acetic Acid Writhing (Mouse)Antinociception2.67[7]
Formalin Assay (Mouse)Antinociception13.2[7]
PW507 STZ-Induced Thermal Hyperalgesia (Rat)Antihyperalgesia20 (single dose)[14]
Gabapentin (Control) STZ-Induced Thermal Hyperalgesia (Rat)Antihyperalgesia100 (single dose)[14]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a compound for the Sigma-1 receptor.[15][16]

Materials:

  • Guinea pig brain membranes (or cell line membranes expressing σ1R)

  • [3H]-(+)-Pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-(+)-pentazocine (e.g., 1-5 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

Protocol 2: In Vivo Formalin-Induced Inflammatory Pain Model

This protocol is a standard method to assess the antinociceptive effects of a compound in a model of inflammatory pain.[7]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • This compound

  • Vehicle (e.g., 5% DMSO/95% saline)

  • Formalin solution (e.g., 5% in saline)

  • Observation chambers with mirrors

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.

  • Immediately return the mouse to the observation chamber and record the total time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin injection), representing acute nociception, and the late phase (15-30 minutes post-formalin injection), reflecting inflammatory pain.

  • Compare the paw licking/biting time between the vehicle-treated and antagonist-treated groups to determine the antinociceptive effect.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Cytosol Cytosol ER_Lumen ER Lumen BiP BiP Sigma1_BiP Sigma-1R Sigma1_BiP->BiP Bound (Inactive) IP3R IP3R Sigma1_BiP->IP3R Translocation & Modulation Ion_Channels Ion Channels Sigma1_BiP->Ion_Channels Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Modulates Stress Cellular Stress / Agonist Binding Stress->Sigma1_BiP Dissociation Neuronal_Excitability Neuronal Excitability Ca_Release->Neuronal_Excitability Affects Ion_Channels->Neuronal_Excitability Affects Antagonist Sigma-1 Receptor Antagonist 6 Antagonist->Sigma1_BiP Blocks

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Functional_Assay Functional Assays (e.g., Ca2+ influx, Neurite Outgrowth) Binding_Assay->Functional_Assay Toxicity_Assay Cytotoxicity Assays Functional_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies (ADME) Toxicity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Neuropathic Pain) PK_Studies->Efficacy_Models Safety_Pharmacology Safety Pharmacology (e.g., Locomotor, Motor Coordination) Efficacy_Models->Safety_Pharmacology Start Novel Sigma-1 Receptor Antagonist Start->Binding_Assay

Caption: Experimental Workflow for a Novel Antagonist.

Troubleshooting_Logic Start Inconsistent Results In_Vitro In Vitro Issue Check Compound Stability Verify Cell Line Optimize Assay Conditions Start->In_Vitro Experiment Type? In_Vivo In Vivo Issue Check Pharmacokinetics Optimize Dosing Validate Animal Model Start->In_Vivo Experiment Type? Unexpected_Toxicity Unexpected Toxicity Dose-Response Analysis Vehicle Control Check Purity In_Vitro->Unexpected_Toxicity Specific Issue? Unexpected_Behavior Unexpected Behavior Assess Locomotor Activity Check Motor Coordination Consider Off-Target Effects In_Vivo->Unexpected_Behavior Specific Issue?

Caption: Troubleshooting Logic Flowchart.

References

"Sigma-1 receptor antagonist 6" vehicle selection for in vivo administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the appropriate vehicle selection for the in vivo administration of the Sigma-1 Receptor Antagonist 6 (S1RA6). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a vehicle for S1RA6?

A1: Like many small molecule inhibitors targeting CNS receptors, S1RA6 is predicted to be lipophilic with low aqueous solubility. The primary challenges are:

  • Solubility: Ensuring S1RA6 remains fully dissolved at the desired concentration to guarantee accurate dosing.

  • Stability: Preventing degradation of the compound within the vehicle.

  • Biocompatibility: Selecting a vehicle that is non-toxic and does not cause adverse reactions (e.g., irritation, inflammation) at the administration site.

  • Route of Administration: The chosen vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal, intravenous).

Q2: What are the recommended starting vehicles for S1RA6 for different routes of administration?

A2: For initial screening, a tiered approach is recommended. The following table summarizes potential starting vehicles for S1RA6.

Table 1: Recommended Starting Vehicles for S1RA6

Route of AdministrationVehicle CompositionKey Characteristics
Oral (PO) 0.5% (w/v) Methylcellulose in waterAqueous suspension, suitable for compounds with low solubility.
20% Captisol® (Sulfobutylether-β-cyclodextrin) in waterSolubilizing agent, forms inclusion complexes to enhance solubility.
Intraperitoneal (IP) Saline + 5% DMSO + 5% Tween® 80Co-solvent system for poorly soluble compounds.
10% Cremophor® EL in salineNon-ionic surfactant, effective solubilizer but requires careful toxicity assessment.
Intravenous (IV) 25% PEG400 in salineCo-solvent system, generally well-tolerated for IV administration.
30% Captisol® in waterCan significantly increase aqueous solubility for IV dosing.

Q3: How can I improve the solubility of S1RA6 in my chosen vehicle?

A3: If S1RA6 exhibits poor solubility in standard vehicles, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent like DMSO, PEG400, or ethanol. The concentration of the co-solvent should be kept to a minimum to avoid toxicity.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance solubility.

  • Cyclodextrins: Encapsulating agents like Captisol® can form inclusion complexes with S1RA6, increasing its apparent water solubility.

  • pH Adjustment: If S1RA6 has ionizable groups, adjusting the pH of the vehicle can significantly alter its solubility.

Troubleshooting Guide

Problem 1: Compound precipitates out of solution after preparation.

  • Possible Cause: The solubility limit of S1RA6 in the chosen vehicle has been exceeded.

  • Solution:

    • Decrease Concentration: Attempt to formulate at a lower, more soluble concentration if the dosing volume allows.

    • Increase Solubilizing Agent: Incrementally increase the percentage of co-solvent (e.g., DMSO, PEG400) or surfactant (e.g., Tween® 80). Be mindful of the maximum tolerated concentration for each excipient.

    • Gentle Heating & Sonication: During preparation, gentle heating (to 37-40°C) and sonication can aid dissolution. Ensure the compound is stable at elevated temperatures.

    • Switch Vehicle: If precipitation persists, a different vehicle system may be required. Refer to Table 1 for alternatives.

Problem 2: Adverse reaction (e.g., inflammation, irritation) observed at the injection site.

  • Possible Cause: The vehicle itself or a high concentration of an excipient is causing local intolerance.

  • Solution:

    • Reduce Excipient Concentration: Lower the percentage of potentially irritating components like DMSO, ethanol, or Cremophor® EL.

    • Change Vehicle: Switch to a more biocompatible vehicle. For example, if a high percentage of DMSO is causing issues for IP injection, consider a cyclodextrin-based formulation.

    • Dilute the Formulation: If possible, increase the dosing volume to dilute the concentration of the irritant, while keeping the total dose constant.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL S1RA6 Formulation in 5% DMSO / 5% Tween® 80 / Saline for IP Administration

  • Materials: S1RA6 powder, DMSO (cell culture grade), Tween® 80, sterile saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of S1RA6 powder.

    • In a sterile tube, add DMSO to the S1RA6 powder to constitute 5% of the final volume. Vortex until the powder is fully dissolved.

    • Add Tween® 80 to the solution to constitute 5% of the final volume. Mix thoroughly.

    • Slowly add sterile saline dropwise while vortexing to reach the final desired volume.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

Visualizations

Vehicle_Selection_Workflow start Define Route of Administration (PO, IP, IV) aqueous Aqueous Vehicle Preferred? (e.g., Saline, PBS) start->aqueous solubility_check Test S1RA6 Solubility in Aqueous Vehicle aqueous->solubility_check Yes cosolvent Add Co-solvent (e.g., PEG400, DMSO) aqueous->cosolvent No soluble Soluble? solubility_check->soluble soluble->cosolvent No final_formulation Final Formulation Ready for In Vivo Study soluble->final_formulation Yes surfactant Add Surfactant (e.g., Tween® 80) cosolvent->final_formulation Test Solubility cyclodextrin Use Cyclodextrin (e.g., Captisol®) surfactant->final_formulation Test Solubility cyclodextrin->final_formulation Test Solubility insoluble Insoluble yes Yes no No

Caption: Workflow for selecting an appropriate in vivo vehicle for S1RA6.

Sigma1_Receptor_Pathway S1RA6 S1RA6 S1R Sigma-1 Receptor (ER Chaperone) S1RA6->S1R Antagonizes IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release from ER IP3R->Ca_release downstream Downstream Signaling (e.g., Neuronal Excitability) Ca_release->downstream

Caption: Simplified signaling pathway involving the Sigma-1 receptor.

Validation & Comparative

A Comparative Analysis of Sigma-1 Receptor Antagonists in Neuropathic Pain: S1RA (E-52862) vs. a Preclinical Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology and efficacy of the clinical candidate S1RA (E-52862) and the preclinical tool BD-1047, providing researchers with a comprehensive guide to their application in neuropathic pain models.

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for the development of novel analgesics.[1] Antagonism of the S1R has been shown to modulate nociceptive signaling and alleviate pain in various preclinical models.[1][2] This guide provides a detailed comparison of two notable S1R antagonists: S1RA (E-52862), a compound that has progressed to clinical trials, and BD-1047, a widely used preclinical tool compound.

Molecular Profile and Binding Affinity

A key differentiator between S1R antagonists is their binding affinity and selectivity for the sigma-1 receptor over the sigma-2 (S2R) subtype and other receptors. High selectivity is crucial for minimizing off-target effects.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)Other Notable Targets
S1RA (E-52862) 17.0 ± 7.0[3]>1000[4]>58Moderate affinity for 5-HT₂B receptors[4]
BD-1047 0.93[5]47[5]~50-

Preclinical Efficacy in Neuropathic Pain Models

Both S1RA and BD-1047 have demonstrated significant efficacy in attenuating pain-like behaviors in rodent models of neuropathic pain. The following tables summarize their effects on mechanical allodynia and thermal hyperalgesia, two common endpoints in these studies.

Mechanical Allodynia

Mechanical allodynia, the perception of pain from a non-painful stimulus, is a hallmark of neuropathic pain. It is commonly assessed using the von Frey test.

CompoundAnimal ModelDose RangeRoute of Admin.Key Findings
S1RA (E-52862) Chronic Constriction Injury (CCI) of the infraorbital nerve (Rat)20 and 40 mg/kg (repeated)[6]i.p.Dose-dependently reduced mechanical allodynia after 7 days of administration.[6]
BD-1047 Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)30 nmol (twice daily for 6 days)[7]i.t.Significantly attenuated the induction of mechanical allodynia.[7]
BD-1047 Chronic Compression of Dorsal Root Ganglion (CCD) (Rat)10, 30, 100 mg/kg[8]i.p.Dose-dependently suppressed the induction and maintenance of mechanical allodynia.[8]
Thermal Hyperalgesia

Thermal hyperalgesia, an exaggerated response to a noxious heat stimulus, is another key symptom of neuropathic pain, often measured using the Hargreaves test.

CompoundAnimal ModelDose RangeRoute of Admin.Key Findings
S1RA (E-52862) Sciatic Nerve Injury (Mouse)16-64 mg/kg[9]i.p.Dose-dependently inhibited thermal hyperalgesia.[9]
BD-1047 Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)30 nmol (twice daily for 6 days)[7]i.t.Did not significantly affect thermal hyperalgesia in this model.[7]
BD-1047 Complete Freund's Adjuvant (CFA) induced inflammation (Rat)10, 30, 100 mg/kg (daily for 7 days)[10]p.o.Dose-dependently inhibited the development of thermal hyperalgesia.[10]

Clinical Evidence: S1RA (E-52862)

S1RA is the first selective S1R antagonist to be evaluated in humans for neuropathic pain.[3] Phase II clinical trials have provided proof-of-concept for its efficacy.

Trial PopulationDosageKey Findings
Chronic Postsurgical Neuropathic Pain400 mg/day (oral)Statistically significant reduction in average pain scores compared to placebo after 4 weeks.[11]
Painful Diabetic Neuropathy400 mg/day (oral)Reductions in pain intensity were observed, but high placebo response rates prevented a statistically significant differentiation from placebo.[11]
Oxaliplatin-Induced Peripheral Neuropathy400 mg/day (oral, intermittent)Significantly reduced cold pain threshold temperature and cold-evoked pain intensity compared to placebo.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling s1r_bip S1R-BiP Complex s1r_active Active S1R s1r_bip->s1r_active Stress/Ligand ion_channel Ion Channels (e.g., NMDA-R, Nav, Cav) s1r_active->ion_channel Translocation & Interaction neuronal_excitability Increased Neuronal Hyperexcitability ion_channel->neuronal_excitability Potentiation pain Neuropathic Pain neuronal_excitability->pain s1ra S1R Antagonists (S1RA, BD-1047) s1ra->s1r_active Blockade experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis model e.g., Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) treatment Administer S1R Antagonist (S1RA or BD-1047) or Vehicle model->treatment von_frey Mechanical Allodynia (von Frey Test) treatment->von_frey hargreaves Thermal Hyperalgesia (Hargreaves Test) treatment->hargreaves analysis Paw Withdrawal Threshold (g) Paw Withdrawal Latency (s) von_frey->analysis hargreaves->analysis stats Statistical Comparison (e.g., ANOVA) analysis->stats

References

A Comparative Guide to the Efficacy of Sigma-1 Receptor Antagonist S1RA (E-52862) in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-regulated chaperone protein, has emerged as a promising target for the development of novel analgesics.[1][2][3] Antagonism of the S1R has demonstrated efficacy in a variety of preclinical pain models, suggesting a potential therapeutic role in managing different pain etiologies.[1][2][4][5] This guide provides a comparative overview of the efficacy of the selective S1R antagonist, S1RA (also known as E-52862), in neuropathic, inflammatory, and visceral pain models, benchmarked against other S1R antagonists and standard-of-care analgesics.

Efficacy in Neuropathic Pain Models

Neuropathic pain, a debilitating condition arising from nerve damage, represents a significant unmet medical need.[6][7] S1RA (E-52862) has been extensively evaluated in preclinical models of neuropathic pain, consistently demonstrating a reduction in pain hypersensitivity.[6][7][8][9]

Data Summary: Neuropathic Pain Models

CompoundModelSpeciesEfficacy MetricResultReference
S1RA (E-52862) Sciatic Nerve InjuryMouseReversal of Mechanical & Thermal HypersensitivityDose-dependent inhibition[9]
S1RA (E-52862) Spared Nerve Injury (SNI)MouseAttenuation of Mechanical, Cold, and Heat HypersensitivitySignificant reduction in hypersensitivity[10]
S1RA (E-52862) Chemotherapy-Induced (Paclitaxel)MouseInhibition of Mechanical & Cold AllodyniaSignificant attenuation[7]
S1RA (E-52862) Diabetic Neuropathy (STZ-induced)RatReversal of Mechanical AllodyniaSignificant reversal[7]
CM-304 Chronic Constriction Injury (CCI) & Cisplatin-inducedMouseReduction of Mechanical AllodyniaEquivalent to Gabapentin at higher doses[11]
AZ-66 Chronic Constriction Injury (CCI) & Cisplatin-inducedMouseReduction of Mechanical AllodyniaEquivalent to Gabapentin at higher doses, longer duration of action[11]
PW507 Paclitaxel-inducedRatAnalgesic EffectStatistically significant[12][13]
Experimental Protocol: Spared Nerve Injury (SNI) Model

The Spared Nerve Injury (SNI) model is a widely used surgical model of neuropathic pain that mimics persistent nerve injury.

  • Animal Preparation: Adult mice are anesthetized.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated and then sectioned, removing a small distal segment. The sural nerve is left intact.

  • Post-operative Care: The incision is closed, and animals are allowed to recover.

  • Behavioral Testing: Mechanical allodynia (response to non-painful stimuli), thermal hyperalgesia (increased sensitivity to heat), and cold allodynia are assessed at baseline and various time points post-surgery. Mechanical allodynia is often measured using von Frey filaments, where a decrease in the paw withdrawal threshold indicates hypersensitivity.[10]

G cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative A Anesthetize Mouse B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Expose Sciatic Nerve & its Branches B->C D Ligate & Section Tibial & Common Peroneal Nerves C->D E Leave Sural Nerve Intact D->E F Suture Incision E->F G Animal Recovery F->G H Administer S1RA or Vehicle G->H I Post-operative Behavioral Testing H->I

Fig. 1: Experimental workflow for the Spared Nerve Injury (SNI) model.

Efficacy in Inflammatory Pain Models

Inflammatory pain is a common type of pain resulting from tissue injury and inflammation. S1R antagonists have demonstrated significant anti-nociceptive effects in various models of inflammatory pain.[4][14][15]

Data Summary: Inflammatory Pain Models

CompoundModelSpeciesEfficacy Metric (ED50)ResultReference
S1RA (E-52862) Carrageenan-inducedMouseMechanical Allodynia (ED50)35.9 mg/kg[14]
Thermal Hyperalgesia (ED50)27.9 mg/kg[14]
S1RA (E-52862) Complete Freund's Adjuvant (CFA)-inducedMouseMechanical Allodynia (ED50)42.1 mg/kg[14]
Morphine Carrageenan & CFAMouseReversal of Mechanical & Thermal HypersensitivityMaximum efficacy[14]
Ibuprofen Carrageenan-inducedMouseMechanical AllodyniaFailed to reach maximum efficacy[14]
Celecoxib Carrageenan & CFAMouseThermal Hyperalgesia & Mechanical AllodyniaFailed to reach maximum efficacy[14]
SI 1/28 Formalin TestMouseAntinociception (ED50)13.2 mg/kg[4]

ED50: The dose of a drug that produces 50% of its maximal response.

Experimental Protocol: Carrageenan-Induced Inflammatory Pain

This model is used to induce acute, localized inflammation and pain hypersensitivity.

  • Baseline Measurement: The baseline paw withdrawal threshold to mechanical or thermal stimuli is determined.

  • Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the animal's hind paw.

  • Drug Administration: S1RA, a comparator drug, or vehicle is administered, typically intraperitoneally.

  • Assessment of Hypersensitivity: At various time points after carrageenan injection, the paw withdrawal threshold to mechanical (von Frey filaments) or thermal (plantar test) stimuli is measured. An increase in the withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect. Paw volume can also be measured to assess edema, although S1RA has been shown not to reduce it, suggesting its effect is not primarily anti-inflammatory.[14]

Efficacy in Visceral Pain Models

Visceral pain, originating from internal organs, is a complex and often poorly localized pain. The role of S1R in visceral pain has been investigated using models of chemically-induced visceral nociception.[16][17]

Data Summary: Visceral Pain Model

CompoundModelSpeciesEfficacy MetricResultReference
S1RA (E-52862) Intracolonic Capsaicin (B1668287)MouseReduction of Pain-Related Behaviors62% reduction (32-128 mg/kg)[16]
BD-1063 Intracolonic CapsaicinMouseReduction of Pain-Related Behaviors53% reduction (16-64 mg/kg)[16]
NE-100 Intracolonic CapsaicinMouseReduction of Pain-Related Behaviors58% reduction (8-64 mg/kg)[16]
Morphine Intracolonic CapsaicinMouseInhibition of Pain-Related BehaviorsSignificant inhibition[16]
Ketoprofen Intracolonic CapsaicinMouseInhibition of Pain-Related BehaviorsNo effect[16]
S1R Knockout Mice Intracolonic CapsaicinMousePain-Related Behaviors52% reduction compared to Wild-Type[16]
Experimental Protocol: Intracolonic Capsaicin-Induced Visceral Pain

This model is used to assess visceral nociception and referred hyperalgesia.

  • Animal Groups: Wild-type and S1R knockout mice are often used to confirm the target-specific effects of the antagonists.[16]

  • Induction of Visceral Pain: A solution of capsaicin is administered intracolonically to induce visceral pain-related behaviors (e.g., abdominal licking, stretching, and arching).

  • Drug Administration: S1R antagonists or control drugs are administered subcutaneously prior to capsaicin administration.

  • Behavioral Observation: The frequency of pain-related behaviors is counted for a defined period after capsaicin instillation.

  • Referred Hyperalgesia: Mechanical sensitivity of the abdominal wall is measured using von Frey filaments to assess referred pain. A reduction in the withdrawal threshold indicates referred hyperalgesia.[16]

Mechanism of Action: Sigma-1 Receptor Signaling in Pain

The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates the function of various proteins, including ion channels and G protein-coupled receptors.[1][2][3][15] In the context of pain, S1R antagonists are thought to exert their effects by inhibiting the sensitization of pain signaling pathways.[3][9][18] This involves modulating the activity of key players like the NMDA receptor, which is crucial for central sensitization, and enhancing opioid receptor signaling.[3][5][18]

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Pain_Signal Increased Pain Signaling (Central Sensitization) NMDA_R->Pain_Signal Opioid_R Opioid Receptor Analgesia Enhanced Analgesia Opioid_R->Analgesia S1R Sigma-1 Receptor S1R->NMDA_R Potentiates S1R->Opioid_R Modulates S1RA S1RA (E-52862) S1RA->S1R Antagonizes

Fig. 2: Conceptual signaling pathway of S1R in pain modulation.

Conclusion

The selective Sigma-1 Receptor antagonist, S1RA (E-52862), has demonstrated broad and robust efficacy across multiple preclinical models of neuropathic, inflammatory, and visceral pain. Its performance is comparable, and in some aspects superior, to standard analgesics, particularly in models of neuropathic pain where conventional treatments often fail. The consistent findings across different pain etiologies, supported by genetic validation using S1R knockout mice, underscore the potential of S1R antagonism as a novel therapeutic strategy for pain management. These preclinical data have provided a strong rationale for the clinical development of S1RA and other S1R antagonists for various pain conditions.[2][3][6]

References

"Sigma-1 receptor antagonist 6" vs other sigma-1 antagonists like NE-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction. Antagonism of the σ1R has been a key strategy in developing novel therapeutics. This guide provides a detailed comparison of a clinical-stage antagonist, S1RA (also known as E-52862 or MR309), and a widely used preclinical tool compound, NE-100.

At a Glance: Key Differences

FeatureS1RA (E-52862)NE-100
Development Stage Clinical (Phase II trials completed for neuropathic pain)Preclinical Research Tool
Primary Application Investigational therapeutic for painPharmacological tool for in vitro and in vivo σ1R research
Potency (Binding Affinity) High affinityVery high affinity
Selectivity Highly selective for σ1R over σ2R and a broad panel of other targets.Highly selective for σ1R over σ2R and other CNS receptors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for S1RA and NE-100, providing a direct comparison of their binding profiles and in vivo efficacy in preclinical pain models.

Table 1: Sigma-1 Receptor Binding Affinity and Selectivity
CompoundTargetBinding Affinity (Ki)σ2R Selectivity (Ki)Other Notable Selectivity
S1RA Human σ1R17.0 ± 7.0 nM[1]> 1000 nM[1]No significant affinity for 170 other targets, including receptors, transporters, ion channels, and enzymes.[1]
NE-100 Guinea Pig Brain σ1R0.86 nM[2][3]> 55-fold selective over σ2R[2][3]> 6000-fold selective over D1, D2, 5-HT1A, 5-HT2, and PCP receptors.[2][3]
Table 2: In Vivo Efficacy in Preclinical Pain Models
CompoundPain ModelAnimal ModelRoute of AdministrationEffective Dose (ED50)Reference
S1RA Carrageenan-induced mechanical allodyniaMiceIntraperitoneal35.9 mg/kg[4]
S1RA Carrageenan-induced thermal hyperalgesiaMiceIntraperitoneal27.9 mg/kg[4]
S1RA Formalin-induced nociception (Phase 2)RatsSystemicDose-dependent attenuation[2]
NE-100 Data in these specific inflammatory pain models is not readily available in the public domain. It is primarily used as a tool to block σ1R in various experimental paradigms.----

Mechanism of Action and Signaling Pathways

Both S1RA and NE-100 exert their effects by antagonizing the sigma-1 receptor. The σ1R is a chaperone protein that modulates a variety of intracellular signaling pathways. Its antagonism can lead to a reduction in neuronal hyperexcitability, a key component of pathological pain states.

The binding of an antagonist, such as S1RA or NE-100, is thought to stabilize an inactive conformation of the σ1R, preventing its interaction with client proteins and downstream signaling cascades. This can impact several cellular processes, including:

  • Ion Channel Modulation: The σ1R can modulate the function of various ion channels, including voltage-gated calcium and potassium channels, as well as NMDA receptors. Antagonism can lead to a dampening of excessive neuronal activity.

  • Calcium Homeostasis: The σ1R plays a role in regulating calcium signaling between the endoplasmic reticulum and mitochondria. Antagonists can influence this process, which is critical for neuronal function and survival.

  • Cellular Stress Responses: The σ1R is involved in the cellular response to stress. Antagonism may affect pathways such as the unfolded protein response and oxidative stress signaling.

Below is a diagram illustrating the putative signaling pathway affected by sigma-1 receptor antagonists.

sigma1_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_R->Neuronal_Hyperexcitability VGCC Voltage-Gated Ca2+ Channel VGCC->Neuronal_Hyperexcitability sigma1 Sigma-1 Receptor sigma1->NMDA_R Modulation sigma1->VGCC Modulation IP3R IP3 Receptor sigma1->IP3R Modulation BiP BiP BiP->sigma1 Association Ca_release Ca2+ Release IP3R->Ca_release S1RA S1RA / NE-100 S1RA->sigma1 Antagonism Pain_Signal Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Signal Ca_release->Neuronal_Hyperexcitability

Putative signaling pathway of sigma-1 receptor antagonists.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols for the formalin and carrageenan-induced pain models.

Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Acclimatization: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: S1RA or vehicle is administered systemically (e.g., intraperitoneally) at a predetermined time before formalin injection.

  • Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).

  • Data Analysis: The total time of nociceptive behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups.

formalin_workflow acclimatization Acclimatization (30 min) drug_admin Drug Administration (S1RA or Vehicle) acclimatization->drug_admin formalin_injection Formalin Injection (5% solution, 50 µL) drug_admin->formalin_injection observation Behavioral Observation formalin_injection->observation phase1 Phase 1 (0-5 min) observation->phase1 phase2 Phase 2 (15-60 min) observation->phase2 analysis Data Analysis phase1->analysis phase2->analysis

Experimental workflow for the formalin test.
Carrageenan-Induced Inflammatory Pain

This model is used to assess inflammatory pain and hypersensitivity.

Protocol:

  • Animals: Male C57BL/6 mice (20-25 g) are commonly used.

  • Baseline Measurement: Baseline paw withdrawal thresholds to mechanical (von Frey filaments) or thermal (plantar test) stimuli are determined before carrageenan injection.

  • Carrageenan Injection: A 1% carrageenan solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Drug Administration: S1RA or vehicle is administered (e.g., intraperitoneally) typically 2 hours after the carrageenan injection when inflammation is established.

  • Post-treatment Measurement: Paw withdrawal thresholds are measured again at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: The change in paw withdrawal threshold from baseline is calculated and compared between the drug-treated and vehicle-treated groups.

logical_comparison topic Sigma-1 Receptor Antagonists s1ra S1RA (E-52862) topic->s1ra ne100 NE-100 topic->ne100 binding Binding Profile (Affinity & Selectivity) s1ra->binding efficacy In Vivo Efficacy (Pain Models) s1ra->efficacy application Primary Application s1ra->application ne100->binding ne100->efficacy ne100->application conclusion Comparative Assessment binding->conclusion efficacy->conclusion application->conclusion

Logical relationship for comparing S1RA and NE-100.

Conclusion

Both S1RA and NE-100 are potent and selective sigma-1 receptor antagonists. S1RA has progressed to clinical development as a potential treatment for neuropathic pain, with demonstrated efficacy in various preclinical pain models. NE-100, one of the earliest selective σ1R ligands, remains a valuable and widely used tool for basic research to elucidate the role of the sigma-1 receptor in health and disease. The choice between these compounds will largely depend on the specific research question: S1RA is a relevant tool for translational studies aiming to develop new pain therapeutics, while NE-100 is a standard for fundamental research on σ1R function. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles.

References

A Comparative Preclinical Analysis of Sigma-1 Receptor Antagonist 6 and Gabapentin for Painful Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the preclinical efficacy of Sigma-1 Receptor (S1R) antagonists, with a focus on "Sigma-1 receptor antagonist 6" and related compounds, and the established therapeutic agent, gabapentin (B195806), in the context of Painful Diabetic Neuropathy (PDN). This document synthesizes experimental data to offer an objective comparison of their mechanisms of action, efficacy in animal models, and the methodologies used in these critical studies.

Introduction

Painful diabetic neuropathy is a debilitating complication of diabetes, and current treatment options, including gabapentin, often provide incomplete pain relief and can be associated with significant side effects. The sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuropathic pain.[1] Antagonists of the S1R have shown considerable promise in preclinical models of various pain states, including PDN. This guide focuses on a comparative evaluation of S1R antagonists, including the specifically named "this compound" (also known as Compound 12), and the widely used medication, gabapentin. Due to the limited specific data on "this compound," this analysis will also draw upon data from more extensively studied S1R antagonists like E-52862 and PW507 as representative of the class.

Mechanism of Action

The mechanisms by which S1R antagonists and gabapentin alleviate neuropathic pain are distinct, targeting different molecular pathways involved in pain signaling.

Sigma-1 Receptor Antagonists:

S1R antagonists modulate pain signaling through a variety of interactions. The S1R itself is not a conventional receptor that directly gates an ion channel but rather a chaperone protein that influences the function of other proteins. In a resting state, S1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation, S1R can dissociate from BiP and interact with and modulate various ion channels and receptors, including NMDA receptors and voltage-gated ion channels, which are crucial for the development and maintenance of central sensitization in neuropathic pain.[1][2] By binding to the S1R, antagonists prevent these interactions, thereby dampening neuronal hyperexcitability.[1] Specifically, S1R antagonists have been shown to disrupt the interaction between S1R and the NR1 subunit of the NMDA receptor, leading to reduced NMDA receptor activity and a decrease in pain signaling.[1]

Gabapentin:

Gabapentin, despite its structural similarity to the neurotransmitter GABA, does not exert its primary effects through GABA receptors. Instead, its main mechanism of action in neuropathic pain is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability and the transmission of pain signals.

Preclinical Efficacy in Painful Diabetic Neuropathy Models

The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a widely used and accepted animal model for studying PDN. In this model, STZ, a chemical toxic to pancreatic β-cells, is administered to induce a state of hyperglycemia, which over time leads to the development of neuropathic pain symptoms such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

A recent preclinical study directly compared the efficacy of the novel S1R antagonist PW507 with gabapentin in the STZ-induced diabetic rat model.[5] The results of this study, along with data from studies on the S1R antagonist E-52862, provide a basis for a quantitative comparison.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating S1R antagonists and gabapentin in the STZ-induced diabetic rat model of PDN.

Table 1: Efficacy in Mechanical Allodynia (von Frey Test)

CompoundDose (mg/kg)Route of AdministrationPaw Withdrawal Threshold (g) vs. VehicleStatistical SignificanceReference
PW507 20Intraperitoneal (i.p.)Not statistically significant at 1.5h post-dosep = 0.44[5]
Gabapentin 100Intraperitoneal (i.p.)Significant increasep < 0.001[5]
E-52862 40Intraperitoneal (i.p.)No significant effect after a single doseNot specified[5]

Table 2: Efficacy in Thermal Hyperalgesia (Hargreaves Test)

CompoundDose (mg/kg)Route of AdministrationPaw Withdrawal Latency (s) vs. VehicleStatistical SignificanceReference
PW507 20Intraperitoneal (i.p.)~50% increase at 1h and 2h post-dosep < 0.01[5]
Gabapentin 100Intraperitoneal (i.p.)Significant increasep < 0.001[5]

Note: While a single dose of PW507 did not show a statistically significant effect on mechanical allodynia in the cited study, chronic administration of S1R antagonists has been shown to be effective.[5] For instance, repeated administration of E-52862 has been demonstrated to attenuate mechanical hyperalgesia in the STZ model.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical findings. Below are the methodologies for the key experiments cited in this guide.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat Model
  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction of Diabetes:

    • Animals are fasted overnight prior to STZ administration.

    • A single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg), dissolved in a citrate (B86180) buffer (pH 4.5), is administered.

    • Control animals receive an injection of the vehicle (citrate buffer) only.

  • Confirmation of Diabetes:

    • Blood glucose levels are measured from tail vein blood samples 48-72 hours after STZ injection.

    • Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

  • Development of Neuropathy:

    • The development of mechanical allodynia and thermal hyperalgesia is typically assessed starting from 2 to 4 weeks after the induction of diabetes.

Behavioral Testing for Neuropathic Pain

1. Mechanical Allodynia (von Frey Test)

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces.

  • Procedure:

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes.

    • The von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold. The stimulus is applied for a few seconds, and a positive response is recorded if the rat sharply withdraws its paw.

    • The threshold is calculated in grams. A lower paw withdrawal threshold in diabetic animals compared to control animals indicates the presence of mechanical allodynia.

2. Thermal Hyperalgesia (Hargreaves Test)

  • Apparatus: A plantar test apparatus (Hargreaves apparatus) that applies a focused beam of radiant heat to the plantar surface of the paw.

  • Procedure:

    • Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

    • The radiant heat source is positioned under the glass floor directly beneath the targeted hind paw.

    • The heat source is activated, and a timer starts automatically.

    • The timer stops when the rat withdraws its paw, and the paw withdrawal latency is recorded.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

    • A shorter paw withdrawal latency in diabetic animals compared to control animals indicates the presence of thermal hyperalgesia.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for Sigma-1 receptor antagonists and the mechanism of action for gabapentin in the context of neuropathic pain.

Gabapentin_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers release alpha2delta α2δ-1 subunit Glutamate_released Glutamate Vesicle->Glutamate_released Exocytosis Ca_ion Ca²⁺ Ca_ion->VGCC Influx Gabapentin Gabapentin Gabapentin->VGCC Inhibits Ca²⁺ influx Gabapentin->alpha2delta Binds to Postsynaptic_receptor Glutamate Receptor Glutamate_released->Postsynaptic_receptor Activates Pain_signal Pain Signal Transmission Postsynaptic_receptor->Pain_signal Experimental_Workflow cluster_induction Phase 1: Induction of PDN cluster_development Phase 2: Neuropathy Development cluster_treatment Phase 3: Treatment and Assessment A1 Animal Acclimatization (Sprague-Dawley Rats) A2 Baseline Behavioral Testing (von Frey & Hargreaves) A1->A2 A3 Overnight Fasting A2->A3 A4 STZ Injection (i.p.) (or Vehicle for Control) A3->A4 A5 Confirmation of Diabetes (Blood Glucose > 250 mg/dL) A4->A5 B1 Wait for 2-4 Weeks A5->B1 B2 Confirmation of Neuropathy (Behavioral Testing) B1->B2 C1 Randomization into Treatment Groups (S1R Antagonist, Gabapentin, Vehicle) B2->C1 C2 Drug Administration (e.g., i.p. injection) C1->C2 C3 Post-Dose Behavioral Testing (at various time points) C2->C3 C4 Data Analysis and Comparison C3->C4

References

Cross-Validation of Sigma-1 Receptor Antagonist 6 Binding Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the binding assay results for the novel Sigma-1 Receptor Antagonist 6 (also referred to as Compound X). Its performance is objectively compared with other established sigma-1 (σ1) receptor antagonists, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further research.

Comparative Binding Affinity of Sigma-1 Receptor Antagonists

The binding affinity of a ligand for its target receptor is a critical parameter in drug discovery. The following table summarizes the inhibitory constant (Ki) values for this compound and other well-characterized σ1 receptor antagonists. A lower Ki value indicates a higher binding affinity. The data presented here has been compiled from various radioligand binding assays.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
This compound (Compound X) 0.85 542 637.6
S1RA (E-52862)17[1]6300[2]370.6
NE-1004.16[1]--
Haloperidol (B65202)2.8[2]--
CM 3040.684[3]388[3]567.2
SI 1/286.1[4]2583[5]423.4
(+)-Pentazocine1.8 - 11[6]--

Note: Ki values can vary depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.[7]

Experimental Protocols

A standardized and well-documented experimental protocol is essential for the reproducibility and cross-validation of binding assay results. The following is a detailed methodology for a competitive radioligand binding assay used to determine the affinity of test compounds for the σ1 receptor.

Sigma-1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig or rat liver membrane homogenates are commonly used as they have a high density of σ1 receptors.[8]

  • Radioligand: --INVALID-LINK---pentazocine is a selective σ1 receptor agonist commonly used as a radioligand.[9][10]

  • Test Compounds: this compound and other reference antagonists.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity σ1 receptor ligand like haloperidol is used to determine non-specific binding.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying the radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd value).[7]

      • Increasing concentrations of the test compound (e.g., this compound) or reference compounds.

      • A fixed amount of the membrane protein preparation.

    • Total Binding Wells: Contain radioligand and membranes only.

    • Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of haloperidol.[7]

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.[7]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the simplified signaling pathway of the sigma-1 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis membrane_prep Membrane Preparation incubation Incubation membrane_prep->incubation reagent_prep Reagent Preparation reagent_prep->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification data_analysis Data Analysis quantification->data_analysis

Caption: General experimental workflow for a sigma-1 receptor binding assay.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cellular Cellular Response s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation from BiP ion_channels Ion Channel Modulation ca_signaling Ca2+ Signaling other_receptors Other Receptor Modulation cellular_stress Cellular Stress Response ligand σ1R Ligand (Agonist or Antagonist) ligand->s1r_bip Binding s1r_active->ion_channels s1r_active->ca_signaling s1r_active->other_receptors s1r_active->cellular_stress

Caption: Simplified signaling pathway of the sigma-1 receptor.[7]

References

A Comparative Analysis of Sigma-1 Receptor Antagonist S1RA and Traditional Analgesics in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesics with improved efficacy and tolerability profiles remains a cornerstone of pain research. The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone, has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of the efficacy of the selective sigma-1 receptor antagonist, S1RA (also known as E-52862), against traditional analgesics in various preclinical pain models. The data presented herein is collated from multiple studies to offer a clear, evidence-based perspective for the scientific community.

Efficacy in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, is often refractory to conventional treatments. Preclinical studies have demonstrated the robust efficacy of S1RA in mitigating pain behaviors associated with nerve injury.

In a model of sciatic nerve injury-induced mechanical and thermal hypersensitivity, systemic administration of S1RA dose-dependently inhibited these pain responses. Notably, repeated administration of S1RA to nerve-injured mice did not lead to the development of pharmacodynamic tolerance to its antiallodynic and antihyperalgesic effects. Another novel sigma-1 receptor antagonist, referred to as "Sigma-1 receptor antagonist 6" or "Compound 12", has also shown a strong antiallodynic effect in a paclitaxel-induced neuropathic pain model.[1][2] Furthermore, the arylpyrazole class of selective σ1 receptor antagonists, which includes S1RA, has demonstrated analgesic activity exceeding that of pregabalin, a standard treatment for neuropathic pain.[3]

CompoundPain ModelEfficacy MetricResultCitation
S1RASciatic Nerve Injury (mice)Mechanical & Thermal HypersensitivityDose-dependent inhibition
S1RASciatic Nerve Injury (mice)ToleranceNo tolerance observed after repeated administration
This compoundPaclitaxel-induced NeuropathyMechanical AllodyniaRobust antiallodynic effect[1][2]
Arylpyrazole σ1R Antagonist (e.g., S1RA)Neuropathic Pain ModelsAnalgesic ActivityExceeds that of pregabalin[3]
SI 1/28Chronic Constriction Injury (CCI)Mechanical AllodyniaDose-dependent anti-allodynia[4]

Efficacy in Inflammatory Pain

Inflammatory pain is another area where S1RA has shown significant promise, often outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In carrageenan- and complete Freund's adjuvant (CFA)-induced inflammatory pain models in mice, S1RA fully reversed both mechanical and thermal hypersensitivity.[5] In contrast, ibuprofen (B1674241) and celecoxib (B62257) failed to achieve maximum efficacy in the same models.[5] Interestingly, unlike NSAIDs, S1RA did not reduce carrageenan-induced paw edema, suggesting its analgesic mechanism is distinct from a primary anti-inflammatory action.[5] Morphine, an opioid analgesic, also demonstrated maximum efficacy in these tests.[5] Another study using the formalin test, a model of acute inflammatory pain, showed that the sigma-1 receptor antagonist SI 1/28 produced dose-dependent antinociception.[4]

CompoundPain ModelEfficacy Metric (ED50)ResultCitation
S1RACarrageenan-induced Mechanical AllodyniaED50 = 35.9 mg/kgFull reversal[5]
S1RACFA-induced Mechanical AllodyniaED50 = 42.1 mg/kgFull reversal[5]
S1RACarrageenan-induced Thermal HyperalgesiaED50 = 27.9 mg/kgFull reversal[5]
IbuprofenCarrageenan-induced Mechanical Allodynia-Failed to reach maximum efficacy[5]
CelecoxibCarrageenan-induced Thermal Hyperalgesia; CFA-induced Mechanical Allodynia-Failed to reach maximum efficacy[5]
MorphineCarrageenan & CFA models-Maximum efficacy[5]
SI 1/28Formalin TestED50 = 13.2 mg/kgDose-dependent antinociception[4]

Mechanism of Action: A Departure from Traditional Analgesics

Traditional analgesics primarily act by inhibiting cyclooxygenase enzymes (NSAIDs) or by agonizing opioid receptors (opioids). In contrast, S1RA exerts its effects by antagonizing the sigma-1 receptor. This receptor, a ligand-regulated molecular chaperone, is involved in modulating intracellular signaling cascades and central sensitization, a key mechanism underlying chronic pain.[6] By inhibiting the sigma-1 receptor, S1RA attenuates the "wind-up" responses in the spinal cord, which are electrophysiological correlates of central sensitization. This mechanism suggests that sigma-1 receptor antagonists may be particularly effective in pain states characterized by neuronal hyperexcitability.

Unlike opioids, σ1R antagonists do not alter normal sensory thresholds for mechanical and thermal stimuli but specifically counteract hypersensitivity in pathological pain conditions, restoring nociceptive thresholds to normal levels.[7]

Experimental Protocols

A variety of well-established animal models of pain have been utilized to evaluate the efficacy of S1RA and comparator drugs.

Neuropathic Pain Models
  • Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain. Pain responses are typically assessed using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Paclitaxel-Induced Neuropathy: Administration of the chemotherapeutic agent paclitaxel (B517696) induces a peripheral neuropathy characterized by mechanical allodynia, which can be quantified using von Frey filaments.[1][2]

Inflammatory Pain Models
  • Carrageenan-Induced Paw Edema: Intraplantar injection of carrageenan induces an acute inflammatory response, characterized by paw swelling (edema) and hypersensitivity to mechanical and thermal stimuli.[5] Paw volume is measured using a plethysmometer, while pain behaviors are assessed as in neuropathic pain models.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammation: CFA injection produces a more persistent inflammatory state, serving as a model for chronic inflammatory pain.[5]

  • Formalin Test: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response (an early acute phase and a later inflammatory phase), allowing for the assessment of both nociceptive and inflammatory pain mechanisms.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the sigma-1 receptor in pain modulation and a typical experimental workflow for evaluating analgesic efficacy.

Sigma1_Pain_Pathway cluster_Neuron Nociceptive Neuron S1R Sigma-1 Receptor Ca_Channel Ca2+ Channel S1R->Ca_Channel Modulates NMDA_Receptor NMDA Receptor S1R->NMDA_Receptor Modulates Central_Sensitization Central Sensitization (Pain Hypersensitivity) Ca_Channel->Central_Sensitization Contributes to NMDA_Receptor->Central_Sensitization Leads to S1RA S1RA S1RA->S1R Antagonizes Noxious_Stimulus Noxious Stimulus Noxious_Stimulus->NMDA_Receptor Activates

Caption: Proposed role of the Sigma-1 receptor in pain signaling.

Analgesic_Testing_Workflow Animal_Model Induction of Pain Model (e.g., CCI, Carrageenan) Baseline_Testing Baseline Nociceptive Testing (von Frey, Hargreaves) Animal_Model->Baseline_Testing Drug_Administration Administration of Test Compound (S1RA, Morphine, etc.) or Vehicle Baseline_Testing->Drug_Administration Post_Drug_Testing Post-treatment Nociceptive Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (e.g., ED50 calculation, statistical comparison) Post_Drug_Testing->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: General experimental workflow for preclinical analgesic testing.

Conclusion

The preclinical data strongly support the efficacy of the sigma-1 receptor antagonist S1RA as a novel analgesic agent. Its distinct mechanism of action, focused on modulating central sensitization rather than direct anti-inflammatory effects or opioid receptor agonism, positions it as a promising candidate for the treatment of both neuropathic and inflammatory pain. The consistent and, in some cases, superior performance of S1RA compared to traditional analgesics like NSAIDs and its favorable tolerance profile in preclinical models warrant further investigation and clinical development. The exploration of sigma-1 receptor antagonism represents a significant advancement in the search for more effective and safer pain therapeutics.

References

Unraveling the Profile of Sigma-1 Receptor Antagonist 6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of Sigma-1 Receptor Antagonist 6 with other notable antagonists, supported by experimental data and methodologies. The information aims to replicate and build upon published findings in the field of Sigma-1 receptor research.

Comparative Analysis of Sigma-1 Receptor Antagonists

This compound, identified as 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has emerged as a compound of interest for its potential therapeutic applications, particularly in the management of neuropathic pain. To provide a clear perspective on its standing within the landscape of Sigma-1 receptor (σ1R) antagonists, the following table summarizes its binding affinity in comparison to other well-characterized antagonists.

CompoundChemical Nameσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
This compound 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile1.141239~1087
S1RA (E-52862)4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine17.0>1000>58
NE-1004-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine1.3113~87
BD-10631-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine9449~50

Table 1: Comparative Binding Affinities of Sigma-1 Receptor Antagonists. This table presents the inhibitory constants (Ki) of various antagonists for the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki for σ2R to σ1R, with a higher value indicating greater selectivity for the σ1R.

In Vivo Efficacy: Paclitaxel-Induced Neuropathic Pain Model

Recent studies have demonstrated the robust antiallodynic effect of this compound in a preclinical model of neuropathic pain induced by the chemotherapeutic agent paclitaxel (B517696). Administration of the antagonist was shown to fully reverse mechanical allodynia in mice, restoring the mechanical threshold to levels comparable to control animals. This suggests a significant potential for this compound in treating chemotherapy-induced neuropathic pain.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of the test compound for Sigma-1 and Sigma-2 receptors.

Materials:

  • Membrane homogenates from guinea pig brain.

  • Radioligand for σ1R: [³H]-(+)-pentazocine.

  • Radioligand for σ2R: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to block σ1 sites.

  • Test compound (this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the brain membrane homogenates with the respective radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Paclitaxel-Induced Mechanical Allodynia in Mice

Objective: To evaluate the in vivo efficacy of the test compound in a model of neuropathic pain.

Materials:

  • Male C57BL/6J mice.

  • Paclitaxel solution.

  • Vehicle control solution.

  • Test compound (this compound) solution.

  • Von Frey filaments for assessing mechanical sensitivity.

Procedure:

  • Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on alternating days for a total of four injections to induce mechanical allodynia.

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A decrease in the withdrawal threshold indicates the development of allodynia.

  • Drug Administration: Once stable allodynia is established, administer the test compound (e.g., intraperitoneally) at the desired dose(s).

  • Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the antiallodynic effect of the compound.

  • Data Analysis: Compare the paw withdrawal thresholds of the drug-treated group with the vehicle-treated group and baseline measurements. A significant increase in the withdrawal threshold in the treated group indicates an antiallodynic effect.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_induction Neuropathy Induction cluster_assessment Behavioral Assessment cluster_treatment Treatment and Evaluation A Paclitaxel Administration (i.p., alternating days) B Development of Mechanical Allodynia A->B D Post-Paclitaxel Threshold Measurement B->D C Baseline Mechanical Threshold (von Frey) C->A E Antagonist 6 Administration (i.p.) D->E F Post-Treatment Threshold Measurement E->F G Reversal of Allodynia F->G

Caption: Experimental workflow for the paclitaxel-induced neuropathic pain model.

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cellular_response Cellular Response S1R Sigma-1 Receptor ClientProtein Client Protein (e.g., Ion Channel) S1R->ClientProtein modulates NeuronalHyperexcitability Neuronal Hyperexcitability ClientProtein->NeuronalHyperexcitability PainSignaling Pain Signaling NeuronalHyperexcitability->PainSignaling Stress Cellular Stress (e.g., Neuropathic Injury) Stress->S1R activates Antagonist Sigma-1 Receptor Antagonist 6 Antagonist->S1R blocks

Caption: Sigma-1 receptor signaling pathway and antagonist action.

Head-to-head study of "Sigma-1 receptor antagonist 6" and other novel antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison of Novel Sigma-1 Receptor Antagonists

The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of pathologies, including neuropathic pain, neurodegenerative diseases, and certain cancers.[1][2] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, where it modulates calcium signaling, ion channel activity, and cellular stress responses.[3][4][5] Antagonism of this receptor has shown significant promise in preclinical and clinical studies, driving the development of novel and selective antagonist compounds.[1][6]

This guide provides a head-to-head comparison of key novel S1R antagonists, focusing on their binding characteristics and preclinical efficacy. The antagonists selected for this comparison include S1RA (E-52862) , a compound that has advanced to Phase II clinical trials, and other promising preclinical candidates such as PW507 and SI 1/28 .[7][8][9]

Comparative Data: Binding Affinity and In Vivo Efficacy

The following tables summarize the available quantitative data for the selected novel sigma-1 receptor antagonists, allowing for a direct comparison of their biochemical and pharmacological properties.

Table 1: Sigma-1 Receptor Binding Affinity and Selectivity

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R Selectivity RatioSpeciesReference
S1RA (E-52862) 17.0 ± 7.0>10,000>588Human[9]
23.513,000>550Guinea Pig[10][11]
PW507 1.8 ± 0.32,740 ± 300~1522Human[7]
SI 1/28 Not ReportedNot Reported423-fold (S1R over S2R)Not Specified[8][12]

Note: Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. The selectivity ratio is calculated as Kᵢ (S2R) / Kᵢ (S1R).

Table 2: In Vivo Efficacy in Preclinical Pain Models

CompoundPain ModelEfficacy MeasureEffective Dose (mg/kg, i.p.)SpeciesReference
S1RA (E-52862) Streptozotocin (STZ)-induced mechanical allodyniaNo significant effect after one dose40Rat[7]
Formalin Test (inflammatory pain)Dose-dependent reduction in flinching20-80Rat[11]
PW507 STZ-induced mechanical allodynia & thermal hyperalgesiaSignificant alleviation after acute and chronic administrationNot specifiedRat[7]
SI 1/28 Formalin Test (inflammatory pain)ED₅₀ = 13.213.2Mouse[8][12]
CCI-induced neuropathic painDose-dependent anti-allodynia10 - 45Mouse[8][12]

Note: ED₅₀ represents the dose required to produce 50% of the maximum effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of sigma-1 receptor antagonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the sigma-1 receptor.[13]

  • Materials:

    • Membrane homogenates from tissues with high S1R expression (e.g., guinea pig liver).

    • Radioligand: Typically --INVALID-LINK---pentazocine.[13]

    • Non-labeled ligand for non-specific binding determination (e.g., Haloperidol).[5]

    • Test compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Glass fiber filters (e.g., GF/B).[5]

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissue in an appropriate buffer and prepare membrane fractions by centrifugation.[5]

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₑ value), and varying concentrations of the unlabeled test compound.[5]

    • Controls: Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of an unlabeled S1R ligand like haloperidol).[5]

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.[14]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[5]

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[5]

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Formalin Test for Inflammatory Pain

This model assesses the efficacy of a compound in reducing pain behaviors associated with tissue injury and inflammation.[8]

  • Subjects: Male Swiss Webster mice or Sprague-Dawley rats.[8][11]

  • Materials:

    • Test compound (e.g., SI 1/28) dissolved in an appropriate vehicle.

    • Formalin solution (e.g., 5% in saline).

    • Observation chambers.

  • Procedure:

    • Acclimation: Place the animals in individual observation chambers and allow them to acclimate for at least 30 minutes.

    • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the formalin injection.[12]

    • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

    • Observation: Immediately after injection, observe the animal's behavior. The pain response occurs in two phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct chemical irritation.

      • Phase 2 (Inflammatory Phase): 15-40 minutes post-injection, reflecting inflammatory processes.

    • Data Collection: Record the total time the animal spends licking, flinching, or biting the injected paw during each phase.

    • Data Analysis: Compare the duration of pain behaviors in the compound-treated groups to the vehicle-treated control group. Calculate the dose-response curve and determine the ED₅₀ value.[8][12]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Antagonist Pharmacological Intervention cluster_Cellular Cellular Response S1R_BiP S1R-BiP Complex S1R S1R S1R_BiP->S1R Stress / Agonist BiP BiP IP3R IP3R S1R->IP3R Interaction Ca_Modulation Ca2+ Signaling Modulation IP3R->Ca_Modulation Regulates Ca2+ flux Cell_Response Altered Cellular Function (e.g., Neuronal Excitability) Ca_Modulation->Cell_Response Antagonist Novel S1R Antagonist Antagonist->S1R Blocks Binding Site

Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway at the ER-mitochondria interface.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Outcome Outcome Binding 1. Radioligand Binding Assay (Determine Kᵢ and Selectivity) Functional 2. Functional Cellular Assay (e.g., Ca2+ Mobilization) Binding->Functional PK 3. Pharmacokinetics (PK) (ADME Properties) Functional->PK Lead Compound Selection Efficacy 4. Efficacy Models (e.g., Neuropathic Pain) PK->Efficacy Tox 5. Safety/Tolerability (e.g., Rotarod Test) Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: General experimental workflow for the evaluation of novel S1R antagonists.

References

Safety Operating Guide

Navigating the Disposal of Sigma-1 Receptor Antagonist (S1RA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of the Sigma-1 receptor antagonist, S1RA. While specific disposal protocols for S1RA are not extensively documented, the principles outlined here are derived from general best practices for hazardous chemical waste management in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle S1RA with appropriate care. According to safety data sheets (SDS), S1RA is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[1] Therefore, always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • No Consumption: Do not eat, drink, or smoke in areas where chemicals are handled.[1][2]

Step-by-Step Disposal Procedures

The disposal of any chemical waste must comply with institutional, local, state, and federal regulations.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] In the absence of compound-specific instructions, treat S1RA as a hazardous chemical waste.[2][4]

Step 1: Waste Identification and Classification

All chemical waste must be treated as hazardous until confirmed otherwise.[2][4] S1RA, as a biologically active organic compound, should be managed as a chemical waste stream separate from regular trash.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][5]

  • Solid Waste: Collect unused or expired S1RA in its solid form, along with contaminated materials such as gloves, weigh boats, and paper towels, in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents (e.g., "Solid Waste: Sigma-1 receptor antagonist S1RA").[2]

  • Liquid Waste: Solutions containing S1RA should be collected in a separate, compatible liquid waste container. Do not mix different solvent wastes unless permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvents should generally be kept separate.[2][5]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with S1RA should be disposed of in a designated sharps container.[2][6]

Step 3: Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container.[2][5][7]

  • Condition: Containers must be in good condition, free from leaks or external contamination.[2][3] Plastic containers are often preferred.[7]

  • Closure: Keep waste containers securely closed except when adding waste.[2][7]

Step 4: Storage

Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[7] Ensure that incompatible wastes are segregated to prevent accidental reactions.

Step 5: Disposal Request and Pickup

Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[7] Do not dispose of S1RA down the drain or in the regular trash.[3][6]

Quantitative Data Summary

While specific quantitative disposal limits for S1RA are not available, general laboratory guidelines for hazardous waste accumulation apply. The Resource Conservation and Recovery Act (RCRA) sets limits on the amount of hazardous waste that can be accumulated in a satellite accumulation area.[3]

Waste CategoryAccumulation Limit
Hazardous WasteNo more than 55 gallons
Acutely Hazardous Waste (P-listed)No more than 1 quart

Note: It is important to consult your institution's EHS for specific quantity limits that may be in place.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Sigma-1 receptor antagonist S1RA.

S1RA_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start S1RA Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify waste_type Determine Waste Form classify->waste_type solid_waste Solid Waste Container (e.g., Contaminated PPE, Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (e.g., Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Container (e.g., Needles, Syringes) waste_type->sharps_waste Sharps label_container Label Container Correctly: - Chemical Name - Hazards - Date solid_waste->label_container liquid_waste->label_container sharps_waste->label_container close_container Keep Container Securely Closed label_container->close_container storage Store in Designated Satellite Accumulation Area close_container->storage request_pickup Request Pickup from Institutional EHS storage->request_pickup end Proper Disposal by Licensed Contractor request_pickup->end

Caption: S1RA Disposal Workflow Diagram.

By adhering to these procedures and consulting with your institution's environmental health and safety experts, you can ensure the safe and compliant disposal of Sigma-1 receptor antagonist S1RA, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Sigma-1 Receptor Antagonist 6

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sigma-1 Receptor Antagonist 6. It is imperative to supplement this guidance with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all institutional and national safety regulations.

Pre-Operational Checklist & Logistical Planning

Before handling this compound, a comprehensive operational plan must be established. This includes a thorough risk assessment, clear designation of responsibilities, and ensuring all necessary safety equipment and disposal materials are readily available.

Storage and Stability:

ParameterRecommendation
Storage Temperature Store as a solid at -20°C for long-term stability.
Shipping Condition Shipped at ambient temperature.
Solution Stability If dissolved in a solvent such as DMSO, store at -80°C.

Note: Always refer to the manufacturer's certificate of analysis for specific storage and stability information.

Personal Protective Equipment (PPE)

Due to the potent pharmacological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear in the outer glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosolized particles of the compound.
Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the compound as a powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the potent compound.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for the safe handling of this potent research compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Transfer to Experiment cleanup_decon Decontaminate Surfaces exp_run->cleanup_decon Complete Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cluster_s1r Sigma-1 Receptor Signaling s1r Sigma-1 Receptor ion_channel Ion Channels (e.g., NMDA-R) s1r->ion_channel Modulates cellular_stress Cellular Stress Response s1r->cellular_stress Regulates antagonist Sigma-1 Receptor Antagonist 6 antagonist->s1r Binds and Inhibits downstream Downstream Signaling (e.g., Ca2+ mobilization) ion_channel->downstream cellular_stress->downstream

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。